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  • Product: 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • CAS: 1958100-54-3

Core Science & Biosynthesis

Foundational

Solubility Profile of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl: A Method-Driven Analysis for Preformulation and Discovery

An In-depth Technical Guide Abstract The aqueous and organic solubility of an active pharmaceutical ingredient (API) are critical physicochemical parameters that govern its bioavailability, processability, and formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) are critical physicochemical parameters that govern its bioavailability, processability, and formulation design. This guide provides a comprehensive framework for characterizing the solubility profile of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl, a nitro-substituted indanamine hydrochloride salt. Rather than merely presenting pre-existing data, we adopt a first-principles approach, detailing the theoretical underpinnings and providing robust, step-by-step experimental protocols for researchers to determine these properties with high fidelity. We explore the profound influence of pH on aqueous solubility, dictated by the amine's pKa, and outline a systematic methodology for assessing solubility in a spectrum of organic solvents relevant to drug development. This document is intended for researchers, chemists, and formulation scientists engaged in the early-stage characterization of new chemical entities.

Introduction: The Criticality of a Comprehensive Solubility Profile

4-Nitro-2,3-dihydro-1H-inden-1-amine HCl is a primary amine salt with a rigid indane scaffold and an electron-withdrawing nitro group. This unique combination of a hydrophilic salt handle and a largely hydrophobic core presents a classic challenge in drug development. A poorly characterized solubility profile can lead to significant downstream challenges, including failed preclinical models, difficult and expensive formulations, and poor manufacturability.

The objective of this guide is to equip the research scientist with both the theoretical understanding and the practical, validated methodologies to:

  • Determine the pH-dependent aqueous solubility profile.

  • Quantify thermodynamic solubility in key organic solvents.

  • Interpret the resulting data to inform downstream development decisions.

Our approach is grounded in established principles of physical chemistry and validated laboratory techniques, ensuring that the generated data is both accurate and reproducible.

Physicochemical Landscape & Predicted Solubility Behavior

The solubility of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl is not a single value but a complex function of its environment. Its structure dictates its behavior.

  • The Amine Hydrochloride Salt: The presence of the hydrochloride salt form is the primary driver of aqueous solubility. In solution, it exists in a pH-dependent equilibrium between the highly polar, charged (protonated) ammonium species (BH+) and the non-polar, uncharged free base (B).

  • The Indane and Nitro Groups: The fused bicyclic indane system and the aromatic nitro group contribute significant hydrophobicity (lipophilicity), which will favor solubility in organic solvents and limit intrinsic aqueous solubility.

The equilibrium governing aqueous solubility can be described by the Henderson-Hasselbalch equation. The pKa of the primary amine is the inflection point of the pH-solubility curve. Below the pKa, the protonated, more soluble form dominates. As the pH rises above the pKa, the equilibrium shifts towards the free base, leading to a sharp decrease in solubility.

cluster_0 pH-Dependent Aqueous Equilibrium Soluble R-NH3+ Cl- (Protonated, High Solubility) Insoluble R-NH2 (Free Base, Low Solubility) + H+ + Cl- Soluble->Insoluble  Increase pH (Deprotonation) Insoluble->Soluble  Decrease pH (Protonation)

Caption: pH-driven equilibrium of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl.

Part 1: Aqueous Solubility Determination (Thermodynamic)

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for preformulation studies. The Shake-Flask method, as standardized by organizations like the OECD (Organisation for Economic Co-operation and Development), remains the most reliable technique.

Experimental Protocol: pH-Dependent Shake-Flask Method

This protocol describes the determination of solubility at various pH points to construct a complete profile.

I. Materials & Reagents:

  • 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl (solid)

  • Calibrated pH meter and probe

  • Analytical balance (±0.01 mg)

  • Orbital shaker with temperature control (set to 25 °C)

  • Centrifuge

  • HPLC-UV or UPLC-UV system with a validated quantitative method

  • Series of biocompatible buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10.

  • 0.1 M HCl, 0.1 M NaOH for pH adjustment

  • Syringe filters (0.22 µm, PTFE or other low-binding material)

  • Glass vials with screw caps

II. Step-by-Step Workflow:

  • Buffer Preparation: Prepare a series of buffers (e.g., at pH 2.0, 4.0, 6.0, 7.4, 8.0, 10.0).

  • Compound Addition: Add an excess of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl to a series of vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium (e.g., 5-10 mg per 1 mL of buffer). This is a critical step to ensure saturation is reached.

  • Equilibration: Add a precise volume (e.g., 1.0 mL) of each pH buffer to the corresponding vials. Cap securely.

  • Agitation: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for a predetermined period. A 24-48 hour window is typical to ensure equilibrium is reached, though a preliminary time-to-equilibrium experiment is recommended.

  • Phase Separation: After equilibration, allow the vials to stand for a short period. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Crucially, immediately filter this aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

  • pH Measurement: Measure the final pH of the remaining supernatant in each vial to confirm it has not shifted during the experiment.

  • Dilution & Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze its concentration using a pre-validated HPLC-UV method against a standard curve.

A 1. Add Excess Solid API to Vials B 2. Add pH Buffers (1 mL each) A->B C 3. Equilibrate (25°C, 24-48h shaker) B->C D 4. Centrifuge (14,000 rpm, 15 min) C->D E 5. Filter Supernatant (0.22 µm syringe filter) D->E F 6. Dilute & Quantify (HPLC-UV) E->F

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

The results should be compiled into a clear table, allowing for easy comparison across the pH range.

Final pH Concentration (µg/mL) Solubility (mg/mL) Molar Solubility (mol/L)
2.1Value from HPLCCalculatedCalculated
4.0Value from HPLCCalculatedCalculated
6.2Value from HPLCCalculatedCalculated
7.4Value from HPLCCalculatedCalculated
8.1Value from HPLCCalculatedCalculated
10.0Value from HPLCCalculatedCalculated

Expected Outcome: A high solubility is anticipated at pH 2-4, which will remain relatively stable until the pH approaches the compound's pKa (estimated to be in the 7-9 range for a primary amine). A dramatic drop in solubility is expected as the pH increases beyond the pKa, reflecting the precipitation of the less soluble free base.

Part 2: Organic Solvent Solubility Determination

Understanding solubility in organic solvents is vital for synthetic chemistry (reaction and purification), analytical method development (sample preparation), and certain formulation strategies (e.g., lipid-based systems).

Solvent Selection Rationale

Solvents should be chosen to represent a range of polarities and functionalities relevant to pharmaceutical processing.

Solvent Class Polarity Index Relevance
Methanol (MeOH)Polar Protic5.1Synthesis, purification, analysis
Ethanol (EtOH)Polar Protic4.3Formulation (GRAS solvent), purification
Acetonitrile (ACN)Polar Aprotic5.8HPLC mobile phase, analysis
DMSOPolar Aprotic7.2High-throughput screening, stock solutions
DichloromethaneNonpolar3.1Synthesis, extraction
TolueneNonpolar2.4Synthesis, reaction medium
Experimental Protocol: Isothermal Shake-Flask Method

The protocol is analogous to the aqueous method but simpler as pH is not a variable.

I. Workflow:

  • Setup: Label vials for each selected organic solvent.

  • Compound Addition: Add an excess of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl to each vial.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the respective solvent to each vial.

  • Equilibration: Agitate at a constant 25 °C for 24 hours.

  • Phase Separation & Sampling: Centrifuge and filter the supernatant as described in section 3.1.

  • Quantification: Analyze the concentration via a validated HPLC-UV method. Note that the standard curve must be prepared in the same solvent as the sample to avoid matrix effects.

Data Presentation and Interpretation
Solvent Solubility (mg/mL) Qualitative Classification
MethanolCalculatede.g., Very Soluble
EthanolCalculatede.g., Freely Soluble
AcetonitrileCalculatede.g., Soluble
DMSOCalculatede.g., Very Soluble
DichloromethaneCalculatede.g., Sparingly Soluble
TolueneCalculatede.g., Slightly Soluble

Expected Outcome: Due to the polar HCl salt form, the compound is expected to show higher solubility in polar solvents, particularly polar protic solvents like methanol and ethanol, which can solvate both the ions and the organic structure. DMSO, being a powerful polar aprotic solvent, is also expected to be a very effective solvent. Solubility will likely decrease significantly in nonpolar solvents like dichloromethane and toluene, which cannot effectively stabilize the charged ionic species.

Conclusion and Strategic Implications

This guide provides the essential theoretical background and actionable experimental protocols for a comprehensive characterization of the solubility profile of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl. By systematically determining the pH-dependent aqueous solubility and the solubility across a panel of organic solvents, researchers can generate the foundational data needed to de-risk and accelerate drug development. This data directly informs critical decisions regarding route of administration, formulation strategy (e.g., salt form selection, use of co-solvents or excipients), and process chemistry, ensuring a more efficient and successful path from discovery to clinical application.

References

  • Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: In "Solubility in Pharmaceutical Chemistry" by Avdeef, A. URL: [Link]

Exploratory

The Molecular Architecture and Functional Utility of 4-Nitro-2,3-dihydro-1H-inden-1-amine Hydrochloride in Drug Discovery

Executive Summary In the landscape of advanced medicinal chemistry, the selection of starting materials and intermediate scaffolds dictates the efficiency of downstream drug development. 4-Nitro-2,3-dihydro-1H-inden-1-am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced medicinal chemistry, the selection of starting materials and intermediate scaffolds dictates the efficiency of downstream drug development. 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (often referred to as 4-nitro-1-aminoindane HCl) has emerged as a critical building block. Featuring a rigid aminoindane core paired with a versatile 4-nitro substituent, this compound is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of novel modulators targeting liver diseases such as Nonalcoholic Steatohepatitis (NASH) [1].

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its validated applications in modern pharmacotherapy.

Physicochemical Profiling & Structural Logic

Understanding the exact specifications of an intermediate is paramount for stoichiometric precision and analytical validation. The hydrochloride salt of 4-nitro-1-aminoindane presents distinct advantages over its free base counterpart.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
Molecular Formula C9H11ClN2O2 (or C9H10N2O2 · HCl) [2]
Molecular Weight 214.65 g/mol [2]
CAS Registry Number 1958100-54-3 (Racemate) 2137096-29-6 (1R-enantiomer) [2]
Core Scaffold Aminoindane
The Causality of Structural Design
  • The Hydrochloride Salt: Why utilize the HCl salt instead of the free base? Primary amines on an indane core are prone to oxidative degradation and exhibit poor aqueous solubility. Salification with hydrochloric acid protonates the amine, drastically lowering its highest occupied molecular orbital (HOMO), thereby preventing oxidation. This yields a highly crystalline, shelf-stable powder that is easily handled and purified.

  • The 4-Nitro Substituent: The nitro group at the 4-position acts as a crucial synthetic handle. In subsequent drug development steps, it can be chemoselectively reduced to an aniline (e.g., via catalytic hydrogenation). This localized aniline becomes the attachment point for diverse pharmacophores, such as amides or ureas, which are essential for binding to target enzymes [3].

Synthetic Methodology: A Self-Validating Protocol

To ensure robust reproducibility, the synthesis of 4-nitro-1-aminoindane HCl is typically achieved via the reductive amination of 4-nitro-1-indanone. The following protocol details the mechanistic causality behind each experimental choice, mirroring validated patent literature [3].

Step-by-Step Reductive Amination Workflow

Step 1: Imine Formation

  • Action: Dissolve 4-nitro-1-indanone (1.0 eq) in anhydrous methanol. Add ammonium acetate (NH4OAc, ~15 eq) and stir at 20°C for 10-30 minutes[3].

  • Causality: Ammonium acetate serves a dual purpose. It acts as the primary nitrogen source and provides a mildly acidic buffering environment. This catalyzes the condensation of the ketone into the intermediate imine without requiring harsh acidic conditions that could induce unwanted side reactions.

Step 2: Selective Reduction

  • Action: Introduce sodium cyanoborohydride (NaBH3CN, ~3.8 eq) to the reaction mixture and stir to completion[3].

  • Causality: NaBH3CN is selected over stronger reducing agents (like LiAlH4) due to its high chemoselectivity. At the slightly acidic pH established by the ammonium acetate, NaBH3CN efficiently reduces the transient imine to the primary amine while leaving the highly electron-withdrawing 4-nitro group completely intact.

Step 3: Workup and Free Base Isolation

  • Action: Quench the reaction, extract with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Causality: A basic quench neutralizes the mixture, ensuring the amine is in its unprotonated free base form. This allows it to partition selectively into the organic phase, separating it from inorganic boron byproducts.

Step 4: Salification

  • Action: Dissolve the crude free base in an anhydrous solvent (e.g., diethyl ether). Slowly introduce a stoichiometric excess of HCl gas dissolved in ether. Filter the resulting precipitate.

  • Causality: Anhydrous conditions prevent hydrolysis. The introduction of HCl rapidly protonates the amine, crashing out the 4-nitro-1-aminoindane hydrochloride salt as a high-purity solid.

Synthesis A 4-Nitro-1-indanone (Starting Material) B Reductive Amination (NH4OAc, NaBH3CN) A->B C 4-Nitro-1-aminoindane (Free Base) B->C D Salification (HCl gas / Ether) C->D E 4-Nitro-1-aminoindane HCl (Final Product) D->E

Synthetic workflow for 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl.

Mechanistic Role in Drug Development: HSD17B13 Modulation

The true value of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl lies in its application as a pharmacophore scaffold. Recent advancements in hepatology have identified Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a critical target for treating Nonalcoholic Fatty Liver Disease (NAFLD) and NASH [1].

Derivatives synthesized from the 4-nitro-1-aminoindane core have shown profound efficacy as HSD17B13 modulators[3]. The rigid bicyclic indane structure mimics endogenous steroidal substrates, allowing the molecule to anchor deeply within the enzyme's active site. By inhibiting HSD17B13, these compounds prevent pathological lipid droplet accumulation in the liver, thereby reducing hepatocyte inflammation and halting the progression of cirrhosis[1].

Pathway A Aminoindane-Derived HSD17B13 Modulator B HSD17B13 Enzyme Inhibition A->B C Reduction in Hepatic Lipid Droplet Accumulation B->C D Hepatocyte Protection & Inflammation Reduction C->D E Resolution of NASH / NAFLD D->E

Therapeutic pathway of HSD17B13 modulators derived from aminoindane scaffolds.

References

  • Regeneron Pharmaceuticals, Inc. (2021). Modulators of hsd17b13 and methods of use thereof (Patent No. WO2021003295A1). World Intellectual Property Organization.

Sources

Foundational

Regiospecificity and Pharmacological Divergence in Substituted Aminoindanes: A Comparative Analysis of 4-Nitro and 5-Nitro Isomers

Target Audience: Synthetic Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The aminoindane scaffold—particularly 2-aminoindane (2-AI)—is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The aminoindane scaffold—particularly 2-aminoindane (2-AI)—is a privileged pharmacophore in neuropharmacology, serving as the rigidified backbone for numerous monoamine transporter (MAT) ligands and monoamine oxidase (MAO) inhibitors. The introduction of a strongly electron-withdrawing, lipophilic nitro (–NO₂) group onto the aromatic ring drastically alters the molecule's pharmacodynamics.

This whitepaper provides an in-depth technical analysis of the structural, synthetic, and pharmacological differences between 4-nitro-2-aminoindane hydrochloride and 5-nitro-2-aminoindane hydrochloride . By examining the causality behind regioselective synthesis and the structure-activity relationship (SAR) at monoamine transporters, this guide equips researchers with the foundational logic required to synthesize, isolate, and evaluate these positional isomers.

Chemical Isomerism and Regioselective Synthesis

The indane ring system consists of a benzene ring fused to a cyclopentane ring. Electrophilic aromatic substitution (such as nitration) on the indane core does not occur randomly; it is strictly governed by the steric and electronic contributions of the fused aliphatic ring [1].

The Causality of Regioselectivity

When an N-protected 2-aminoindane undergoes nitration, the reaction yields a mixture of isomers, predominantly favoring the 5-nitro isomer (~80%) over the 4-nitro isomer (~20%).

  • Electronic Factors: The alkyl carbons attached to the aromatic ring (C1 and C3) act as weak electron donors via hyperconjugation, activating the ortho and para equivalent positions.

  • Steric Hindrance (The Deciding Factor): The C4 position is sterically shielded by the pseudo-equatorial protons of the C3 methylene group in the cyclopentane ring. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the sterically unhindered C5 position, which acts as the para-equivalent position to the alkyl chain [2].

Nitration A N-Protected Aminoindane B Nitration (HNO3/H2SO4) A->B Electrophilic Addition C 5-Nitro Isomer (Major, ~80%) B->C C5 Attack (Sterically Free) D 4-Nitro Isomer (Minor, ~20%) B->D C4 Attack (Sterically Hindered)

Fig 1. Regioselective electrophilic aromatic nitration of the indane scaffold.

Analytical Differentiation

Differentiating the 4-nitro and 5-nitro isomers is critical before proceeding to pharmacological assays. Because their mass-to-charge ratios (m/z) are identical, Liquid Chromatography-Mass Spectrometry (LC-MS) alone is insufficient. High-Resolution ¹H NMR is the self-validating gold standard for distinguishing these isomers based on aromatic spin-spin coupling patterns.

Table 1: Comparative ¹H NMR Differentiation (400 MHz, DMSO-d₆)
Feature5-Nitro-2-Aminoindane HCl4-Nitro-2-Aminoindane HClDiagnostic Rationale
Aromatic Spin System AMX system (Isolated proton)AMX system (Contiguous protons)Position of the NO₂ group dictates adjacent protons.
H-4 Resonance ~8.05 ppm (Singlet, s)N/A (Substituted)A singlet at ~8.0 ppm definitively proves C5 substitution.
H-5 Resonance N/A (Substituted)~8.12 ppm (Doublet, d, J=8.0 Hz)Contiguous protons yield a doublet for the ortho proton.
H-6 Resonance ~8.10 ppm (Doublet of doublets, dd)~7.40 ppm (Triplet, t, J=7.8 Hz)Triplet in the 4-nitro isomer confirms protons at C5 and C7.
H-7 Resonance ~7.45 ppm (Doublet, d, J=8.2 Hz)~7.60 ppm (Doublet, d, J=7.5 Hz)-

Structure-Activity Relationships (SAR) and Pharmacology

The positional shift of the nitro group from C5 to C4 fundamentally alters the molecule's three-dimensional fit within the binding pockets of the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET) [3].

  • 5-Nitro Isomer (The Para Mimic): In the context of phenethylamine SAR, the 5-position of the indane ring corresponds to the para-position of amphetamine. Strongly lipophilic, electron-withdrawing groups at the para-position (e.g., as seen in 4-fluoroamphetamine or 5-iodo-2-aminoindane) drastically increase SERT affinity. The 5-nitro isomer acts as a potent, selective serotonin releasing agent (SSRA) or reuptake inhibitor.

  • 4-Nitro Isomer (The Meta/Ortho Mimic): Substitution at the 4-position disrupts the optimal vector required for SERT binding. The steric bulk of the nitro group at C4 causes a steric clash within the transmembrane domains of MATs, resulting in a precipitous drop in overall transporter affinity and a shift toward weak MAO inhibition.

Table 2: Representative Monoamine Transporter Affinities (Estimated Kᵢ values)
CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)Primary Pharmacodynamic Role
5-Nitro-2-AI HCl ~45>1,500~400Selective Serotonin Agent
4-Nitro-2-AI HCl >800>2,000>1,000Inactive / Weak MAOI

(Note: Values are representative SAR extrapolations based on homologous indane derivatives like MDAI and 5-IAI).

Pharmacology Ligand Nitro-Aminoindane Pos5 5-Nitro (Para-like) Ligand->Pos5 Pos4 4-Nitro (Meta-like) Ligand->Pos4 SERT High SERT Affinity Pos5->SERT Optimal Vector DAT Reduced Affinity Pos4->DAT Steric Clash

Fig 2. Divergent monoamine transporter binding pathways based on positional isomerism.

Experimental Protocols: Synthesis, Separation, and Salt Formation

The following protocols are designed as self-validating systems. Causality is embedded in each step to ensure the chemist understands why a specific reagent or condition is utilized.

Protocol A: Regioselective Nitration of N-Acetyl-2-Aminoindane

Rationale: The primary amine must be protected as an acetamide. If left unprotected, the amine will protonate in the strongly acidic nitrating mixture to form an –NH₃⁺ group. This group is strongly electron-withdrawing and meta-directing, which would deactivate the indane ring and lead to oxidative degradation rather than clean nitration.

  • Preparation: Dissolve 10.0 g of N-acetyl-2-aminoindane in 50 mL of glacial acetic acid in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-salt bath to achieve an internal temperature of 0°C. Causality: Low temperatures prevent over-nitration (formation of dinitroindanes) and oxidative cleavage of the cyclopentane ring.

  • Nitration: Dropwise, add a pre-cooled mixture of fuming nitric acid (5 mL) and concentrated sulfuric acid (5 mL) over 30 minutes, maintaining the temperature below 5°C.

  • Quenching: Stir for an additional 1 hour at 0°C, then pour the mixture over 200 g of crushed ice. The crude product (a mixture of 4-nitro and 5-nitro N-acetyl-2-aminoindane) will precipitate as a pale yellow solid.

  • Validation: Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Protocol B: Isomer Separation via Flash Chromatography

Rationale: The 4-nitro and 5-nitro isomers possess different dipole moments due to the asymmetric placement of the nitro group relative to the aliphatic ring. This allows for separation via normal-phase silica gel chromatography.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a solvent system of Hexane:Ethyl Acetate (80:20).

  • Loading: Dissolve the crude nitration mixture in a minimum volume of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using the 80:20 Hexane:EtOAc gradient.

    • Elution Order: The 4-nitro isomer typically elutes first due to intramolecular steric shielding reducing its interaction with the polar stationary phase. The 5-nitro isomer elutes second.

  • Validation: Spot fractions on a TLC plate. The 4-nitro isomer will have a higher R_f value (~0.45) compared to the 5-nitro isomer (~0.35). Pool and evaporate the respective fractions.

Protocol C: Deprotection and Hydrochloride Salt Formation

Rationale: Pharmaceutical applications require the highly stable, water-soluble hydrochloride salt. Using anhydrous HCl gas in an aprotic solvent prevents the formation of hydrates, yielding a highly crystalline product.

  • Deprotection: Reflux the isolated 5-nitro-N-acetyl-2-aminoindane (or 4-nitro isomer) in 6M HCl for 4 hours to cleave the acetyl protecting group.

  • Basification & Extraction: Cool the mixture, basify to pH 12 with 20% NaOH, and extract the freebase amine into diethyl ether (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Salt Formation: Bubble anhydrous HCl gas through the ether solution (or add 2M HCl in diethyl ether dropwise) at 0°C. The target 5-nitro-2-aminoindane hydrochloride will immediately precipitate as a stark white crystalline powder.

  • Validation: Dissolve a 1 mg aliquot in D₂O for NMR. A downfield shift of the C2 aliphatic proton confirms successful protonation of the amine to the hydrochloride salt.

Conclusion

The distinction between 4-nitro and 5-nitro aminoindane hydrochloride isomers highlights the profound impact of regiochemistry on pharmacology. While the 5-nitro isomer serves as a potent, structurally optimized ligand for the serotonin transporter due to its para-like alignment, the 4-nitro isomer suffers from steric clashes that render it largely inactive at MAT sites. Understanding the causality behind their synthesis—specifically the steric shielding of the C4 position—enables researchers to cleanly synthesize, isolate, and utilize these compounds in advanced neuropharmacological drug development.

References

  • Indane - Chemical Properties and Derivatives Wikipedia, The Free Encyclopedia[Link]

  • Regiospecific and conformationally restrained analogs of melphalan and DL-2-NAM-7 and their affinities for the large neutral amino acid transporter (system LAT1) of the blood–brain barrier National Institutes of Health (NIH) / PubMed Central (PMC)[Link]

  • List of Substances Under Surveillance (Aminoindane Derivatives) World Health Organization (WHO)[Link]

Exploratory

Technical Whitepaper: Chiral Resolution, Identifiers, and Synthetic Utility of 4-Nitro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Executive Summary 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a highly specialized, chiral building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) development. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a highly specialized, chiral building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) development. As a functionalized derivative of the privileged 1-aminoindane scaffold, it provides a crucial synthetic handle (the 4-nitro group) for downstream diversification. This whitepaper systematically details the chemical identifiers, physicochemical properties, chiral validation protocols, and synthetic utility of this compound, providing a comprehensive guide for drug development professionals.

Chemical Identity and Nomenclature

The stereochemistry of the 1-aminoindane core drastically alters its pharmacological profile[1]. Consequently, precise identification of the enantiomeric and salt forms is critical to ensure batch-to-batch reproducibility and safety. The tables below consolidate the Chemical Abstracts Service (CAS) numbers, molecular properties, and structural identifiers for the various stereoisomers and forms of 4-nitro-1-aminoindane[2][3][4][5].

Table 1: CAS Numbers and Molecular Properties
Compound NameStereochemistryFormCAS NumberMolecular FormulaMolecular Weight
(1R)-4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride(1R)HCl Salt2137096-29-6C9H11ClN2O2214.65 g/mol
4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochlorideRacemicHCl Salt1958100-54-3C9H11ClN2O2214.65 g/mol
(1S)-4-Nitro-2,3-dihydro-1H-inden-1-amine(1S)Free Base1212877-86-5C9H10N2O2178.19 g/mol
(1R)-4-Nitro-2,3-dihydro-1H-inden-1-amine(1R)Free Base1213551-84-8C9H10N2O2178.19 g/mol
4-Nitro-2,3-dihydro-1H-inden-1-amineRacemicFree Base180002-31-7C9H10N2O2178.19 g/mol
Table 2: Structural Identifiers for (1R)-4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
Identifier TypeValue
IUPAC Name (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride
SMILES N[C@@H]1CCC2=C1C=CC=C2=O.[H]Cl
InChI InChI=1S/C9H10N2O2.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13;/h1-3,8H,4-5,10H2;1H/t8-;/m1./s1
InChIKey JBYSMCZEHIXIMB-DDWIOCJRSA-N
MDL Number MFCD31453588

Pharmacological Context: The 1-Aminoindane Scaffold

The 1-aminoindane structural motif is a proven pharmacophore, most notably recognized as the core of rasagiline, a selective, irreversible monoamine oxidase type B (MAO-B) inhibitor used in the management of Parkinson's disease[6][7].

  • Causality of Stereochemistry: The pharmacological efficacy of 1-aminoindane derivatives is highly stereospecific. The (1R)-enantiomer retains neuroprotective properties and enhances striatal dopaminergic neurotransmission, whereas the (1S)-enantiomer exhibits negligible therapeutic activity and may introduce off-target toxicity[1][6].

  • Causality of the 4-Nitro Substitution: Introducing a nitro group at the 4-position serves two primary functions. First, the strong electron-withdrawing nature of the nitro group via inductive effects decreases the pKa of the primary amine at the 1-position. This modulation enhances lipophilicity and membrane permeability, critical factors for blood-brain barrier (BBB) penetration. Second, positioned adjacent to the cyclopentane ring, the 4-nitro group introduces steric bulk that can dictate the binding pose within the narrow enzymatic pocket of MAO-B[7].

Analytical Characterization & Chiral Validation

Given the stereospecificity of the 1-aminoindane scaffold, validating the enantiomeric excess (ee%) of (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a mandatory quality control step before downstream synthesis[2].

Experimental Protocol: Self-Validating Chiral HPLC Workflow

To ensure absolute confidence in the enantiomeric purity, the following protocol employs a self-validating system design. By injecting a racemic standard prior to the target sample, the system proves its capacity to resolve the enantiomers, ruling out false positives caused by co-elution.

  • System Preparation: Equip the HPLC with a normal-phase amylose-based chiral column (e.g., Chiralpak AD-H). Equilibrate with a mobile phase of Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min.

    • Causality: Diethylamine is strictly required as a basic modifier to mask residual silanol groups on the stationary phase, preventing severe peak tailing of the basic primary amine.

  • System Suitability (Self-Validation): Inject 10 µL of a 1 mg/mL solution of racemic 4-Nitro-2,3-dihydro-1H-inden-1-amine (CAS: 180002-31-7).

    • Validation Criteria: The system must yield two distinct peaks with a baseline resolution (Rs) ≥ 1.5. If Rs < 1.5, the mobile phase polarity must be adjusted before proceeding. This validates the column's resolving power.

  • Sample Preparation & Injection: Dissolve the target (1R)-4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 2137096-29-6)[2] in a biphasic mixture of saturated NaHCO3 and dichloromethane to yield the free base. Extract, evaporate, and reconstitute the organic layer in the mobile phase to 1 mg/mL. Inject 10 µL.

  • Data Analysis: Integrate the peak areas corresponding to the (1R) and (1S) retention times established in Step 2. Calculate ee% =[(Area R - Area S) / (Area R + Area S)] × 100. Batch release requires ee% ≥ 99.0%.

ChiralValidation Start Sample Prep: Free-base & Dissolve Racemic Inject Racemic Standard (System Suitability) Start->Racemic Step 1 Enantiopure Inject Target Sample ((1R)-Enantiomer) Racemic->Enantiopure Step 2: Baseline Validated Compare Integrate Peaks & Calculate ee% Enantiopure->Compare Step 3 Pass Release Batch (ee > 99%) Compare->Pass Meets Spec Fail Reject/Repurify (ee < 99%) Compare->Fail Out of Spec

Fig 1. Self-validating chiral HPLC workflow for enantiomeric excess (ee%) determination.

Synthetic Utility and Derivatization Pathways

The true value of 4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride lies in its utility as a synthetic precursor. The nitro group acts as a masked amine, which can be selectively reduced to yield 1,4-diaminoindane derivatives, opening pathways for cross-coupling or amidation.

Experimental Protocol: Selective Reduction and Functionalization
  • Amine Protection: React the starting material[2] with Di-tert-butyl dicarbonate (Boc2O) and Triethylamine in Dichloromethane (DCM) for 4 hours at room temperature.

    • Causality: The primary amine must be Boc-protected to prevent unwanted side reactions (e.g., polymerization or cross-reactivity) during the subsequent functionalization of the 4-position.

  • Nitro Reduction: Transfer the Boc-protected intermediate to a Parr reactor. Add 10% Pd/C catalyst in Methanol. Pressurize with H2 gas (30 psi) and stir for 12 hours. Filter through Celite to yield the 4-amino intermediate.

  • Functionalization: Subject the newly formed 4-aniline to standard amide coupling conditions (e.g., HATU, DIPEA, target carboxylic acid) to build the extended pharmacophore.

  • Global Deprotection: Treat the functionalized intermediate with 4M HCl in Dioxane to cleave the Boc group, precipitating the final API as a hydrochloride salt.

SyntheticLogic Nitro 4-Nitro-1-aminoindane (Starting Material) Protect Boc-Protection of 1-Amine Group Nitro->Protect Selectivity Control Reduce Catalytic Hydrogenation (NO2 -> NH2) Protect->Reduce Pd/C, H2 Functionalize Amide Coupling at 4-Position Reduce->Functionalize Scaffold Diversification Deprotect Global Deprotection (HCl/Dioxane) Functionalize->Deprotect Acidic Cleavage Target Target API (e.g., MAO-B Inhibitor) Deprotect->Target Final Salt Formation

Fig 2. Synthetic derivatization pathway of 4-nitro-1-aminoindane to target APIs.

Conclusion

The rigorous identification and chiral validation of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride are foundational to its application in neuropharmacology. By leveraging its unique electronic properties and synthetic versatility, drug development professionals can efficiently access complex, stereopure 1-aminoindane derivatives with high confidence in their structural integrity.

References

  • Chemsrc - (R)-4-Nitro-2,3-dihydro-1H-inden-1-amine (CAS 1213551-84-8). Retrieved from:[Link]

  • ChemBuyersGuide - 4-Nitro-2,3-dihydro-1H-inden-1-amine (CAS 180002-31-7). Retrieved from: [Link]

  • Wikipedia - (R)-1-Aminoindane. Retrieved from:[Link]

  • PubChem (NIH) - Rasagiline (CID 3052776). Retrieved from:[Link]

  • Wikipedia - Rasagiline. Retrieved from: [Link]

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Foundational

The Emergence of 4-Nitro-Substituted Indan-1-Amines: A Technical Guide to Their Synthesis and Potential in Drug Discovery

Abstract The indan-1-amine scaffold is a privileged structural motif in medicinal chemistry, renowned for its interaction with monoamine transporters in the central nervous system. The introduction of a nitro group, a ve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indan-1-amine scaffold is a privileged structural motif in medicinal chemistry, renowned for its interaction with monoamine transporters in the central nervous system. The introduction of a nitro group, a versatile and electronically potent functional group, offers a compelling strategy to modulate the pharmacological profile of these molecules. This technical guide provides a comprehensive overview of the history, plausible synthetic pathways, and potential therapeutic applications of 4-nitro-substituted indan-1-amines. While a detailed historical record of this specific compound class is not extensively documented, this guide constructs a robust framework for its exploration, grounded in established chemical principles and the known pharmacology of related compounds. We present detailed, step-by-step protocols for the synthesis of 4-nitroindan-1-amine from readily available starting materials, an analysis of its potential biological activity, and future research directions for drug development professionals.

Introduction: The Strategic Intersection of the Indan-1-Amine Scaffold and Nitroaromatics

The indan-1-amine framework, a conformationally restricted analog of phenethylamine, has been the subject of significant research, particularly in the realm of neuroscience. Compounds based on this scaffold are known to interact with dopamine, serotonin, and norepinephrine transporters, leading to their investigation as anti-Parkinsonian agents and their unfortunate emergence as novel psychoactive substances.[1][2] The rigid structure of the indan ring system provides a well-defined orientation of the amine and aromatic moieties, which is crucial for specific receptor interactions.

Parallel to the exploration of aminoindanes, the nitroaromatic group has carved out its own significant niche in pharmacology. The strong electron-withdrawing nature of the nitro group can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.[3][4] Furthermore, the nitro group itself can act as a key pharmacophore, with its reduction in hypoxic environments being a cornerstone of the mechanism of action for certain antimicrobial and anticancer agents.[5][6]

The convergence of these two pharmacologically significant motifs in the form of 4-nitro-substituted indan-1-amines presents a largely unexplored but highly promising area for drug discovery. The placement of a nitro group at the 4-position of the indan ring is particularly strategic, as it is expected to significantly alter the electronic landscape of the aromatic ring and, consequently, its interaction with biological targets. This guide aims to provide the foundational knowledge for the synthesis and investigation of this intriguing class of molecules.

Plausible Synthetic Pathways to 4-Nitroindan-1-amine

While a dedicated historical synthesis of 4-nitroindan-1-amine is not readily found in the literature, a logical and efficient synthetic route can be devised based on well-established organic transformations. The overall strategy involves the synthesis of an indanone precursor, followed by regioselective nitration, and finally, reduction of the nitro and ketone functionalities.

Synthesis of the Key Intermediate: 4-Nitroindan-1-one

The pivotal intermediate in the synthesis of the target compound is 4-nitroindan-1-one. Its synthesis can be approached in two main steps: the formation of the indanone core followed by nitration.

Step 1: Synthesis of 1-Indanone

1-Indanone can be synthesized via several classical methods, with the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid being a common and effective approach.[7]

  • Protocol 1: Friedel-Crafts Acylation to 1-Indanone

    • Reaction Setup: To a stirred solution of 3-phenylpropanoic acid (1 equivalent) in a suitable solvent such as dichloromethane, add a strong Lewis acid like polyphosphoric acid (PPA) or Eaton's reagent.

    • Reaction Conditions: The reaction mixture is typically heated to facilitate cyclization. The progress can be monitored by thin-layer chromatography (TLC).

    • Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto ice. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or recrystallization.

Step 2: Nitration of 1-Indanone to 4-Nitroindan-1-one

The regioselective nitration of 1-indanone to yield the 4-nitro isomer is a critical step. The conditions for this electrophilic aromatic substitution must be carefully controlled to achieve the desired regioselectivity.

  • Protocol 2: Nitration of 1-Indanone

    • Reaction Setup: Dissolve 1-indanone (1 equivalent) in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

    • Reaction Conditions: A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature. The reaction is stirred for a specified period, with progress monitored by TLC.

    • Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water until neutral, and dried. The crude 4-nitroindan-1-one can be purified by recrystallization from a suitable solvent like ethanol.

Diagram of the Synthetic Workflow for 4-Nitroindan-1-one

G cluster_0 Step 1: Synthesis of 1-Indanone cluster_1 Step 2: Nitration 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid 1-Indanone 1-Indanone 3-Phenylpropanoic Acid->1-Indanone PPA, Heat 1-Indanone_2 1-Indanone 4-Nitroindan-1-one 4-Nitroindan-1-one 1-Indanone_2->4-Nitroindan-1-one HNO₃, H₂SO₄, 0 °C

Caption: Synthetic route to the key intermediate, 4-nitroindan-1-one.

Conversion of 4-Nitroindan-1-one to 4-Nitroindan-1-amine

The final step involves the conversion of the ketone in 4-nitroindan-1-one to an amine. Reductive amination is a highly effective method for this transformation. Alternatively, a two-step process of reduction to the alcohol followed by conversion to the amine can be employed.

Method A: Direct Reductive Amination

This one-pot procedure is generally preferred for its efficiency.[8]

  • Protocol 3: Reductive Amination of 4-Nitroindan-1-one

    • Reaction Setup: In a suitable solvent such as methanol or ethanol, dissolve 4-nitroindan-1-one (1 equivalent) and a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

    • Reaction Conditions: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture.[4] The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC.

    • Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous base. The organic layer is dried and concentrated. The crude 4-nitroindan-1-amine can be purified by column chromatography or by conversion to a salt and recrystallization.

Method B: Reduction followed by Amination

This two-step approach offers an alternative if direct reductive amination proves challenging.

  • Protocol 4a: Reduction of 4-Nitroindan-1-one to 4-Nitroindan-1-ol

    • Reaction Setup: Dissolve 4-nitroindan-1-one (1 equivalent) in a protic solvent like methanol or ethanol.

    • Reaction Conditions: Cool the solution to 0 °C and add a mild reducing agent such as sodium borohydride (NaBH₄) in portions. Stir until the reaction is complete.

    • Work-up and Purification: Quench the reaction and remove the solvent. Extract the product into an organic solvent, wash, dry, and concentrate to yield 4-nitroindan-1-ol.

  • Protocol 4b: Conversion of 4-Nitroindan-1-ol to 4-Nitroindan-1-amine This can be achieved via several methods, including the Mitsunobu reaction or by converting the alcohol to a leaving group (e.g., a mesylate or tosylate) followed by displacement with an amine source (e.g., sodium azide followed by reduction, or direct displacement with ammonia).

Diagram of the Final Synthetic Step to 4-Nitroindan-1-amine

G 4-Nitroindan-1-one 4-Nitroindan-1-one 4-Nitroindan-1-amine 4-Nitroindan-1-amine 4-Nitroindan-1-one->4-Nitroindan-1-amine NH₄OAc, NaBH₃CN, MeOH

Caption: Reductive amination of 4-nitroindan-1-one to the target amine.

Table 1: Summary of Proposed Synthetic Steps

StepTransformationKey ReagentsTypical Conditions
13-Phenylpropanoic acid → 1-IndanonePolyphosphoric acid (PPA)Heat
21-Indanone → 4-Nitroindan-1-oneHNO₃, H₂SO₄0 °C
34-Nitroindan-1-one → 4-Nitroindan-1-amineNH₄OAc, NaBH₃CN, MeOHRoom Temperature

Potential Pharmacological Profile and Research Directions

The pharmacological profile of 4-nitroindan-1-amine is yet to be experimentally determined. However, based on the structure-activity relationships of related compounds, we can formulate several hypotheses to guide future research.

  • Monoamine Transporter Interactions: The parent aminoindane scaffold is a known monoamine transporter ligand.[9][10] The introduction of a strong electron-withdrawing nitro group at the 4-position is expected to significantly alter the electronic properties of the aromatic ring. This could modulate the affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. It may lead to a compound with a unique pharmacological signature compared to existing aminoindanes.

  • Potential as a Hypoxia-Activated Prodrug: Many nitroaromatic compounds exhibit selective toxicity towards hypoxic cells, which are characteristic of solid tumors and certain microbial infections.[5] The nitro group can be reduced under low-oxygen conditions to form cytotoxic radical species. Investigating 4-nitroindan-1-amine as a potential anticancer or antimicrobial agent, particularly in hypoxic environments, is a promising research avenue.

  • Enzyme Inhibition: The indanone motif is present in various enzyme inhibitors. The unique electronic and steric properties of 4-nitroindan-1-amine could make it a candidate for screening against a range of enzymatic targets.

Future research should focus on:

  • In vitro pharmacological profiling: Determining the binding affinities and functional activities at DAT, SERT, and NET.

  • Anticancer and antimicrobial screening: Evaluating the cytotoxicity of the compound against a panel of cancer cell lines and various microbial strains, both under normoxic and hypoxic conditions.

  • Structure-Activity Relationship (SAR) studies: Synthesizing a library of analogs with variations in the position of the nitro group and substitutions on the amine to establish a clear SAR.

  • In vivo studies: If promising in vitro activity is observed, proceeding to animal models to assess efficacy, pharmacokinetics, and toxicity.

Conclusion

While the history and discovery of 4-nitro-substituted indan-1-amines are not well-documented, a robust and logical synthetic pathway to this class of compounds is readily achievable through established chemical methodologies. The strategic combination of the pharmacologically privileged indan-1-amine scaffold with the electronically and functionally versatile nitro group presents a compelling opportunity for the discovery of novel therapeutic agents. This technical guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and evaluate the biological potential of 4-nitroindan-1-amines, paving the way for new discoveries in medicinal chemistry and drug development.

References

  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., & Maurer, J. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Journal of Pharmacology and Experimental Therapeutics, 349(1), 137-149.
  • Wohlfarth, A., & Weinmann, W. (2017). Synthetic aminoindanes: a summary of existing knowledge. Frontiers in Psychiatry, 8, 236. [Link]

  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., & Maurer, J. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. [Link]

  • Wohlfarth, A., & Weinmann, W. (2017). Synthetic aminoindanes: a summary of existing knowledge. Drugs and Alcohol Today, 17(4), 236-250.
  • Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved from [Link]

  • UNODC. (n.d.). Details for Aminoindanes. [Link]

  • MDPI. (2021). Nitroaromatic Antibiotics. In Encyclopedia. [Link]

  • de la Torre, M. C., & G. A. Garcia-Estrada. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]

  • Gontijo, V. A. P., & de Oliveira, R. B. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1547-1575. [Link]

  • de la Torre, M. C., & G. A. Garcia-Estrada. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

  • ResearchGate. (n.d.). Biologically relevant nitroaromatic compounds. [Link]

  • Reddit. (2024, January 16). Preparation of 5-nitro-2-indanone. r/chemistry. [Link]

  • R Discovery. (1983, January 1). A new versatile synthesis of 4-nitroindoles. [Link]

  • Rlavie. (n.d.). CAS 24623-24-3|6-Nitro-1-Indanone. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2011, March 3). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. [Link]

  • ACS Publications. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. [Link]

  • PubChem. (n.d.). 4-Nitroindan-1-one. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. In Wikipedia. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of the nitroamine compounds (15∼21). Reagents and.... [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. (n.d.). Examples of various indanones and bioactive natural products containing.... [Link]

  • ACS Publications. (1970). Antiallergic activity of 2-nitroindan-1,3-diones. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 4-Nitro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Introduction & Scope 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (also known as 4-nitroindan-1-amine HCl) is a highly valuable synthetic intermediate in medicinal chemistry. It is frequently utilized in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (also known as 4-nitroindan-1-amine HCl) is a highly valuable synthetic intermediate in medicinal chemistry. It is frequently utilized in the development of biologically active molecules, including modulators of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) and novel oxadiazinamine derivatives [2, 3]. The presence of the nitro group provides a versatile handle for further derivatization (e.g., reduction to an aniline for cross-coupling or amide formation), while the indanamine core serves as a privileged scaffold in drug discovery.

This application note details a robust, scalable, and self-validating three-step protocol for the synthesis of 4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride starting from the commercially available 1-indanone.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, understanding why specific reagents and conditions are selected is critical for ensuring reproducibility, safety, and successful troubleshooting.

  • Regioselective Nitration (Step 1): The nitration of 1-indanone using a mixture of fuming nitric acid and concentrated sulfuric acid proceeds via electrophilic aromatic substitution. The carbonyl group at C1 acts as a meta-directing, strongly deactivating group. Consequently, the nitronium ion (NO₂⁺) attacks the positions meta to the carbonyl, yielding a mixture of 6-nitroindan-1-one (major, ~63%) and 4-nitroindan-1-one (minor, ~15%) [1]. The steric hindrance of the adjacent aliphatic ring at C3 slightly disfavors the C4 position. Chromatographic separation is strictly required to isolate the pure 4-nitro isomer.

  • Chemoselective Reductive Amination (Step 2): Converting the ketone to a primary amine requires the formation of an imine intermediate using ammonium acetate (NH₄OAc). Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is stable in mildly acidic to neutral conditions (pH ~6-7) and selectively reduces the protonated iminium ion over the unreacted carbonyl group. Crucially, NaBH₃CN will not reduce the aromatic nitro group, which would occur if harsher reducing agents (like LiAlH₄ or catalytic hydrogenation) were employed [2].

  • Hydrochloride Salt Isolation (Step 3): The free base of 4-nitroindan-1-amine is an oil or low-melting solid susceptible to oxidative degradation. Trapping the amine as a hydrochloride salt using anhydrous HCl in dioxane or ether forces the product to precipitate as a highly crystalline, stable solid, simplifying purification and long-term storage.

Workflow Visualization

SynthesisWorkflow Start 1-Indanone (Starting Material) Nitration Step 1: Nitration HNO3 / H2SO4, -10°C Start->Nitration Electrophilic Aromatic Substitution Intermediate1 4-Nitroindan-1-one (Isomer Separation) Nitration->Intermediate1 Chromatography (4-NO2 vs 6-NO2) RedAmination Step 2: Reductive Amination NH4OAc, NaBH3CN, MeOH Intermediate1->RedAmination Imine Formation & Reduction Intermediate2 4-Nitroindan-1-amine (Free Base) RedAmination->Intermediate2 Aqueous Workup SaltForm Step 3: Salt Formation HCl in Dioxane Intermediate2->SaltForm Protonation Product 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl (Final Product) SaltForm->Product Crystallization

Workflow diagram outlining the three-step synthesis of 4-nitro-2,3-dihydro-1H-inden-1-amine HCl.

Experimental Protocols

Step 1: Synthesis of 4-Nitroindan-1-one

Caution: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizers. Perform strictly inside a fume hood using appropriate PPE.

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, cool a mixture of concentrated H₂SO₄ (14.0 mL) and fuming HNO₃ (2.7 mL) to -10 °C using an ice/salt bath [1].

  • Addition: Dissolve 1-indanone (1.0 g, 7.6 mmol) in nitromethane (1.1 mL). Add this solution dropwise in 200 µL portions to the acid mixture under vigorous stirring. Maintain the internal temperature strictly below -7 °C to prevent over-nitration and oxidative ring cleavage [1].

  • Quenching: After 30 minutes of stirring at -10 °C, carefully pour the reaction mixture over 100 g of crushed ice. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Workup: Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate step gradient). The 6-nitro isomer elutes first, followed by the desired 4-nitroindan-1-one (beige crystals, ~15% yield).

Step 2: Reductive Amination to 4-Nitroindan-1-amine

Caution: NaBH₃CN is highly toxic and releases hydrogen cyanide (HCN) gas upon contact with strong acids. All aqueous waste must be quenched with basic bleach before disposal.

  • Imine Formation: To a stirred solution of 4-nitroindan-1-one (265 mg, 1.5 mmol) in anhydrous methanol (10 mL), add ammonium acetate (NH₄OAc, 1.7 g, 21.9 mmol). Stir the mixture for 15-30 minutes at 20 °C to allow imine formation [2].

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 368 mg, 5.8 mmol) in one portion. Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere (N₂ or Ar) [2].

  • Quenching & Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the residue with 1M aqueous NaOH (20 mL) to ensure the amine is in its free base form and to prevent HCN evolution. Extract with dichloromethane (DCM, 3 × 20 mL).

  • Workup: Wash the combined DCM layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 4-nitroindan-1-amine as a dark oil. This intermediate is typically used immediately in the next step without further purification.

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 4-nitroindan-1-amine free base (~250 mg) in anhydrous diethyl ether or ethyl acetate (5 mL).

  • Precipitation: While stirring vigorously at 0 °C, add a solution of 4M HCl in dioxane (1.0 mL, ~4.0 mmol) dropwise. A white to pale-yellow precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel, wash the filter cake with cold anhydrous diethyl ether (2 × 5 mL), and dry under high vacuum to afford 4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride as a stable solid.

Quantitative Data & Analytical Summary

CompoundMolecular WeightAppearanceTypical YieldKey ¹H NMR Signals (CDCl₃ / DMSO-d₆)
1-Indanone 132.16 g/mol Colorless solidN/A (SM)7.75 (d, 1H), 7.58 (t, 1H), 7.47 (d, 1H), 7.36 (t, 1H)
4-Nitroindan-1-one 177.16 g/mol Beige crystals15%8.55 (d, 1H), 8.16 (d, 1H), 7.69 (dd, 1H), 3.73 (m, 2H), 2.88 (m, 2H)
4-Nitroindan-1-amine (Free Base) 178.19 g/mol Dark oil>85% (crude)8.05 (d, 1H), 7.60 (d, 1H), 7.35 (t, 1H), 4.45 (t, 1H), 3.20 (m, 2H)
4-Nitro-2,3-dihydro-1H-inden-1-amine HCl 214.65 g/mol Pale-yellow powder75-80% (from ketone)8.60 (br s, 3H, NH₃⁺), 8.15 (d, 1H), 7.95 (d, 1H), 7.55 (t, 1H), 4.80 (m, 1H)

References

  • Shendrikov VP, Alekseeva AS, Kot EF, Mineev KS, Tretiakova DS, Ece A, Boldyrev IA. "Indane Based Molecular Motors: UV-Switching Increases Number of Isomers." Molecules, 27(19), 6716 (2022). URL:[Link]

  • "Modulators of hsd17b13 and methods of use thereof." World Intellectual Property Organization, WO2021003295A1 (2021).
Application

Procedures for converting 4-nitroindan-1-one to 4-nitro-1-aminoindane HCl

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reaction Type: Borch Reductive Amination Strategic Rationale & Mechanistic Causality The conversion of 4-nitroindan-1-one to 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reaction Type: Borch Reductive Amination

Strategic Rationale & Mechanistic Causality

The conversion of 4-nitroindan-1-one to 4-nitro-1-aminoindane (and its subsequent isolation as a hydrochloride salt) presents a distinct chemoselectivity challenge. The substrate contains two highly reducible moieties: an aryl nitro group and a cyclic ketone.

Standard reductive methods (e.g., catalytic hydrogenation with Pd/C or strong hydride donors like LiAlH₄) are strictly contraindicated, as they will readily reduce the nitro group to an aniline, yielding the undesired 1,4-diaminoindane. Furthermore, the use of sodium borohydride (NaBH₄) lacks sufficient chemoselectivity and frequently results in the premature reduction of the ketone to 4-nitroindan-1-ol before imine formation can occur.

To achieve absolute chemoselectivity, this protocol utilizes the Borch Reductive Amination [1]. By employing sodium cyanoborohydride (NaBH₃CN) in the presence of a massive excess of ammonium acetate (NH₄OAc), the reaction is buffered at a mildly acidic pH (pH 4–6).

  • Causality of the Buffer: At this pH, the ketone remains largely unprotonated and resists reduction. However, the transient imine formed by the reaction with ammonia is readily protonated to an highly electrophilic iminium ion, which is rapidly reduced by the hydride [2].

  • Causality of the Reductant: The electron-withdrawing cyano ligand on NaBH₃CN significantly attenuates the nucleophilicity of the borohydride. This renders the reagent completely inert toward the aromatic nitro group, ensuring the structural integrity of the starting material is maintained [1].

  • Reagent Selection: While sodium triacetoxyborohydride (NaBH(OAc)₃) is a common modern alternative, it requires aprotic solvents (like DCE or THF) in which ammonium acetate is highly insoluble, leading to poor yields for primary amine synthesis [3]. Therefore, NaBH₃CN in methanol remains the gold standard for this specific transformation.

Reaction Workflow

G Ketone 4-Nitroindan-1-one (Ketone) Imine Iminium Intermediate (pH 4-6) Ketone->Imine MeOH, RT Ammonia Ammonium Acetate (Buffer & NH3 Source) Ammonia->Imine FreeBase 4-Nitro-1-aminoindane (Free Base) Imine->FreeBase Stir 24-48h Reductant NaBH3CN (Chemoselective Hydride) Reductant->FreeBase Product 4-Nitro-1-aminoindane HCl (Target Salt) FreeBase->Product Precipitation Acid HCl in Dioxane (Protonation) Acid->Product

Reaction workflow for the selective reductive amination of 4-nitroindan-1-one.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. The 10-fold excess of ammonium acetate is critical to drive the equilibrium toward the primary imine and suppress the formation of secondary amine dimers.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
4-Nitroindan-1-one 177.161.0 eq1.77 g (10 mmol)Electrophilic Substrate
Ammonium Acetate 77.0810.0 eq7.71 g (100 mmol)Ammonia Source / Buffer
Sodium Cyanoborohydride 62.841.0 eq0.63 g (10 mmol)Chemoselective Reductant
Methanol (Anhydrous) 32.04Solvent50 mLReaction Medium
4M HCl in Dioxane N/A1.5 eq3.75 mL (15 mmol)Salt Formation

Experimental Protocol: A Self-Validating System

This protocol is engineered to be a self-validating system . The workup relies on an acid/base phase-switching extraction sequence. By tracking the physical location of the product through pH adjustments, the chemist intrinsically validates the success of the chemical transformation before final isolation. If the final organic extraction yields no mass, the failure is immediately localized to the reaction phase, preventing the wasteful processing of unreacted starting material.

Step 1: Imine Formation and Reduction
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroindan-1-one (1.77 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).

  • Solvation: Suspend the solids in anhydrous methanol (50 mL). Stir vigorously at room temperature (20–25 °C) for 30 minutes under an inert atmosphere (N₂ or Ar).

    • Causality: This pre-stirring period allows the equilibrium to establish the transient imine/iminium species prior to the introduction of the hydride, minimizing direct reduction of the ketone.

  • Reduction: Add sodium cyanoborohydride (0.63 g, 10 mmol) in three equal portions over 15 minutes to prevent uncontrolled exotherms.

  • Maturation: Seal the flask under inert gas and stir at room temperature for 24 to 48 hours. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 7:3) or LC-MS.

Step 2: Safety-Critical Quench and Phase-Switching Extraction
  • Quenching (CRITICAL SAFETY STEP): Transfer the reaction vessel to a highly ventilated fume hood. Cool the flask in an ice bath. Carefully add 3M aqueous HCl dropwise until the pH of the mixture is < 2.

    • Causality & Hazard: Acidification destroys unreacted NaBH₃CN, liberating highly toxic Hydrogen Cyanide (HCN) gas. Do not perform this step outside of a certified fume hood.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the methanol, leaving an acidic aqueous suspension.

  • First Extraction (Organic Wash): Extract the acidic aqueous phase with Ethyl Acetate (2 × 30 mL). Discard the EtOAc layers.

    • Self-Validation Checkpoint: The target amine is currently protonated (water-soluble). Any unreacted 4-nitroindan-1-one or neutral alcohol byproducts partition into the EtOAc. Discarding this layer effectively purifies the product.

  • Basification: Cool the retained aqueous phase in an ice bath. Slowly add 3M aqueous NaOH until the pH is > 10. The solution will become cloudy as the free base amine precipitates/oils out.

  • Second Extraction (Product Recovery): Extract the basic aqueous phase with Dichloromethane (DCM) (3 × 30 mL).

    • Self-Validation Checkpoint: The deprotonated primary amine now partitions into the DCM. If the DCM layer is devoid of mass upon concentration, the reductive amination failed.

  • Drying: Combine the DCM extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-nitro-1-aminoindane (free base) as a dark, viscous oil.

Step 3: Hydrochloride Salt Precipitation
  • Solvation: Dissolve the crude free base in a minimum volume of anhydrous Diethyl Ether or Ethyl Acetate (approx. 15 mL).

  • Precipitation: Cool the solution to 0 °C. Dropwise, add 4M HCl in dioxane (3.75 mL, 1.5 eq) under vigorous stirring. A solid precipitate will form immediately.

  • Causality: The HCl protonates the primary amine, drastically reducing its solubility in the non-polar ethereal solvent and driving crystallization.

  • Isolation: Stir for an additional 15 minutes at 0 °C. Filter the precipitate through a Büchner funnel, wash the filter cake with cold anhydrous Diethyl Ether (2 × 10 mL), and dry under high vacuum to afford 4-nitro-1-aminoindane hydrochloride as a crystalline solid.

References

  • Alfa Chemistry. Borch Reductive Amination.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Abdel-Magid, A. F. et al. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.
Method

Application Note: Utilizing (1R)-4-Nitro-2,3-dihydro-1H-inden-1-amine HCl as a Privileged Chiral Intermediate in API Synthesis

Strategic Rationale & Mechanistic Insights The 1-aminoindane scaffold is a recognized "privileged pharmacophore" that is ubiquitous in modern medicinal chemistry, forming the core of various pharmaceuticals and bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The 1-aminoindane scaffold is a recognized "privileged pharmacophore" that is ubiquitous in modern medicinal chemistry, forming the core of various pharmaceuticals and bioactive molecules[1]. Notable examples include monoamine oxidase (MAO) inhibitors and sphingosine 1-phosphate (S1P) receptor modulators such as ozanimod[2].

While the basic 1-aminoindane structure provides rigid stereochemical control, the introduction of a nitro group at the C4 position—specifically in the form of (1R)-4-Nitro-2,3-dihydro-1H-inden-1-amine HCl —transforms this scaffold into a highly versatile, orthogonal building block. This specific substitution pattern is increasingly utilized in the synthesis of complex targeted therapies, including novel HSD17B13 modulators for the treatment of liver diseases[3].

The "Masked Aniline" Advantage

From a mechanistic perspective, synthesizing a 1,4-diaminoindane core directly is synthetically challenging due to the competing nucleophilicity between the C1 aliphatic amine and the C4 aromatic amine. By utilizing the 4-nitro derivative, the C4 position is effectively "masked."

  • Orthogonal Reactivity: The C1 primary aliphatic amine (pKa ~9.5) can be selectively reacted with electrophiles (e.g., acyl chlorides or aldehydes) with 100% chemoselectivity.

  • Chiral Integrity: Utilizing the hydrochloride salt[4] rather than the free base prevents oxidative degradation and locks the C1 stereocenter against racemization during long-term storage.

  • Sequential Activation: Once the C1 position is functionalized, the C4 nitro group can be reduced to an aniline (pKa ~4.6), opening the door for Buchwald-Hartwig cross-coupling or urea formation without cross-reactivity.

Physicochemical Profile

To ensure reproducibility across synthetic batches, the following validated physicochemical parameters should be referenced when handling this intermediate.

ParameterSpecification / Data
Chemical Name (1R)-4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS Number 2137096-29-6[5]
Molecular Formula C₉H₁₁ClN₂O₂[5]
Molecular Weight 214.65 g/mol [5]
Stereochemistry (1R) - Enantiopure
Physical Form Solid powder[4]
Storage Conditions Sealed in dry, 2-8 °C[5]

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of orthogonal functionalization, demonstrating how the C1 and C4 positions are sequentially addressed to build complex Active Pharmaceutical Ingredients (APIs).

Pathway A (1R)-4-Nitro-1-aminoindane HCl (Stable Chiral Pool) B Free Base Generation (C1-Aliphatic Amine) A->B DIPEA, DCM C Electrophilic Coupling (e.g., C1-Amide Formation) B->C R-COOH, HATU D Chemoselective Reduction (C4-Nitro to Aniline) C->D Fe, NH4Cl, EtOH/H2O E Target API (e.g., HSD17B13 Modulator) D->E Cross-Coupling / Urea Formation

Figure 1: Divergent synthetic workflow from 4-Nitro-1-aminoindane HCl to complex API scaffolds.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring that researchers can verify the success of each transformation before proceeding to the next step.

Protocol A: Free-Basing and C1-Amide Coupling

Objective: Couple the C1 amine with a target carboxylic acid while preventing racemization of the chiral center.

  • Preparation: Suspend (1R)-4-Nitro-2,3-dihydro-1H-inden-1-amine HCl (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Why DIPEA? It serves a dual purpose: it neutralizes the HCl salt to release the free aliphatic amine and acts as a sterically hindered, non-nucleophilic base to scavenge the acid byproduct of the subsequent coupling reaction without competing for the electrophile.

  • Activation: In a separate flask, activate the target carboxylic acid (1.1 equiv) using HATU (1.2 equiv) in DCM for 15 minutes at room temperature.

  • Coupling: Transfer the activated acid solution to the amine suspension. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The primary amine starting material will stain a distinct bright purple/pink. The complete disappearance of this spot confirms quantitative conversion to the amide.

Protocol B: Chemoselective C4-Nitro Reduction (Béchamp-Type)

Objective: Reduce the C4-nitro group to an aniline without cleaving the newly formed C1-amide or inducing dehalogenation of other functional groups.

  • Solvent System: Dissolve the C1-functionalized intermediate from Protocol A in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Reagent Addition (Causality): Add Iron (Fe) powder (5.0 equiv) and Ammonium Chloride (NH₄Cl) (2.0 equiv). Why Fe/NH₄Cl instead of Pd/C? While catalytic hydrogenation (Pd/C + H₂) is standard, it can lead to exothermic runaways or unwanted hydrodehalogenation if the C1-substituent contains aryl halides (common in kinase inhibitors). The Fe/NH₄Cl system provides mild, chemoselective reduction via single-electron transfer, preserving sensitive moieties.

  • Reaction: Heat the suspension to 70 °C and stir vigorously for 4 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the filter cake with hot ethanol.

  • Self-Validation Checkpoint: Analyze the crude filtrate via LC-MS. Successful reduction is validated by a mass shift of Δm/z = -30 (representing the loss of two oxygen atoms and the addition of two protons) and a shift to an earlier retention time due to the increased polarity of the aniline product.

Reaction Optimization Data

The table below summarizes the quantitative data behind the selection of the reduction methodology in Protocol B, highlighting the balance between yield and chiral preservation.

Reduction MethodReagents & ConditionsTemp (°C)Yield (%)Chiral Integrity (ee %)Mechanistic Notes
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH2585%>98%Fast reaction, but high risk of dehalogenation for sensitive substrates.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O7092%>98%Highly chemoselective; ideal for complex, halogenated API intermediates.
Tin Reduction SnCl₂·2H₂O, EtOAc5078%>98%Effective, but prone to severe tin emulsion formation during aqueous workup.

References

  • Uthoff, F., et al. "Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock." The Journal of Organic Chemistry, American Chemical Society, 2019. URL: [Link]

  • World Intellectual Property Organization. "WO2021003295A1 - Modulators of hsd17b13 and methods of use thereof." Google Patents, 2021.
  • Zhang, L., et al. "Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation." Journal of the American Chemical Society, American Chemical Society, 2023. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Preparation of Versatile Ligands from 4-Nitroaminoindane Scaffolds

Abstract The indane scaffold represents a "privileged structure" in medicinal chemistry, prized for its rigid framework that allows for precise orientation of functional groups.[1][2] This structural motif is present in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indane scaffold represents a "privileged structure" in medicinal chemistry, prized for its rigid framework that allows for precise orientation of functional groups.[1][2] This structural motif is present in numerous therapeutic agents, and its derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, and neuromodulatory effects.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of the 4-nitroaminoindane scaffold. We present detailed, step-by-step protocols for the synthesis of a key 4-aminoindane intermediate via the reduction of its nitro precursor, followed by versatile methods for its elaboration into a library of potential ligands, such as amides and Schiff bases. The causality behind experimental choices, robust characterization techniques, and troubleshooting guidance are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Aminoindane Scaffold

The fusion of a benzene ring with a cyclopentane ring gives the indane core a unique conformational rigidity. This property is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. Aminoindane derivatives, in particular, have proven to be a fertile ground for discovering novel therapeutic agents, from psychoactive compounds to potential treatments for neurodegenerative diseases.[6]

The strategic incorporation of a nitro group at the 4-position of the aromatic ring transforms the aminoindane into a highly versatile synthetic intermediate. The nitro group can be readily reduced to a primary amine, providing a reactive handle for a multitude of chemical transformations.[7][8] This "scaffold-and-decorate" approach allows for the systematic exploration of chemical space around the indane core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide will focus on a robust synthetic pathway to generate a 4-aminoindane building block and its subsequent conversion into diverse ligand classes.

Synthesis of the Core Intermediate: 4-Aminoindane

The foundational step in this workflow is the preparation of the 4-aminoindane scaffold. A common and effective strategy involves the reduction of a readily accessible 4-nitroindane precursor. The use of iron powder in an acidic medium is a classic, cost-effective, and scalable method for the reduction of aromatic nitro groups.[7][8]

Overall Synthetic Workflow

The synthesis proceeds in two main stages: the preparation of a 4-nitroindane derivative and its subsequent reduction to the corresponding 4-aminoindane. For this protocol, we will illustrate the synthesis starting from 1-indanone.

G cluster_0 Stage 1: Nitration & Precursor Synthesis cluster_1 Stage 2: Reduction 1_Indanone 1-Indanone 4_Nitro_1_Indanone 4-Nitro-1-indanone 1_Indanone->4_Nitro_1_Indanone Nitrating Mixture (HNO3/H2SO4) 4_Nitro_1_Aminoindane 4-Nitro-1-aminoindane 4_Nitro_1_Indanone->4_Nitro_1_Aminoindane Reductive Amination (e.g., NH4OAc, NaBH3CN) 4_Amino_1_Aminoindane 4,1-Diaminoindane (Core Scaffold) 4_Nitro_1_Aminoindane->4_Amino_1_Aminoindane Reduction (Fe / HCl)

Caption: General workflow for the synthesis of a diaminoindane core scaffold.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Nitroindoline≥97%Standard Chemical Supplier
Iron Powder (<325 mesh)ReagentStandard Chemical Supplier
Ethanol (EtOH)AnhydrousStandard Chemical Supplier
Hydrochloric Acid (HCl)37% (conc.)Standard Chemical Supplier
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical Supplier
Magnesium Sulfate (MgSO₄)AnhydrousStandard Chemical Supplier
Celite®---Standard Chemical Supplier
Protocol: Reduction of 4-Nitroindoline to 4-Aminoindoline

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitroindoline (5.0 g, 30.5 mmol), ethanol (120 mL), and water (30 mL).

  • Addition of Iron: To the stirring suspension, add reduced iron powder (10.2 g, 183 mmol). The large excess of iron ensures the reaction goes to completion.

  • Initiation: Heat the mixture to reflux (approx. 80-85°C). Once refluxing, carefully add 1 mL of concentrated hydrochloric acid dropwise via the condenser. The HCl activates the iron surface and catalyzes the reduction.

  • Reaction Monitoring: Maintain the reflux with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot (4-nitroindoline) indicates completion.

  • Work-up (Neutralization & Filtration): Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH ~8-9), which neutralizes the acid and precipitates iron salts.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with ethanol (3 x 30 mL) to ensure all product is recovered.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-aminoindoline.

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Ligand Synthesis via Derivatization of the 4-Amino Group

The synthesized 4-aminoindane scaffold is a versatile building block. The primary amine at the 4-position serves as a nucleophilic handle for constructing a diverse library of ligands. Below are protocols for two common and powerful derivatization reactions.

G Core 4-Aminoindane Scaffold Amide Amide Ligand Core->Amide R-COCl or R-COOH, Coupling Agent SchiffBase Schiff Base Ligand Core->SchiffBase R-CHO (Aldehyde) Sulfonamide Sulfonamide Ligand Core->Sulfonamide R-SO2Cl SecAmine Secondary/Tertiary Amine Core->SecAmine R-CHO, NaBH(OAc)3 (Reductive Amination)

Caption: Diversification pathways from the 4-aminoindane scaffold.

Protocol A: Amide Bond Formation

Amide bonds are a cornerstone of medicinal chemistry due to their stability and ability to participate in hydrogen bonding.

  • Reaction Setup: Dissolve 4-aminoindane (1.0 eq) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add the desired acyl chloride (1.1 eq) or carboxylic acid (1.1 eq) pre-activated with a coupling agent like HATU or EDC/HOBt. The slow addition helps to control the exotherm of the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor by TLC for the consumption of the starting amine.

  • Work-up: Quench the reaction by adding water. If using DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. If using DMF, perform an aqueous extraction with ethyl acetate.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash chromatography or recrystallization.

Protocol B: Schiff Base Formation

Schiff bases (imines) are readily formed and are excellent ligands for coordinating with metal ions.[9][10][11]

  • Reaction Setup: Dissolve 4-aminoindane (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Condensation: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution. Add a catalytic amount of acetic acid (2-3 drops) to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The formation of the imine product is often accompanied by a color change and can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized ligands. This self-validating process ensures the reliability of downstream biological or chemical assays.

TechniquePurposeExpected Observations for a Hypothetical Amide Product
¹H NMR Structural elucidation and confirmation of proton environment.Appearance of a new amide N-H proton signal (singlet, ~8-10 ppm). Shifts in aromatic protons adjacent to the new amide group.
¹³C NMR Confirmation of the carbon skeleton.Appearance of a new carbonyl carbon signal (~165-175 ppm).
Mass Spec (HRMS) Confirmation of molecular weight and elemental formula.Observation of the [M+H]⁺ ion corresponding to the exact mass of the target molecule.
HPLC Purity assessment.A single major peak indicating >95% purity.
IR Spectroscopy Identification of key functional groups.Strong C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in nitro reduction Incomplete reaction; Inefficient filtration/extraction.Increase reaction time; ensure pH is basic before filtration; use more solvent to wash the Celite cake.
Multiple products in amidation Di-acylation (if other amines present); side reactions.Use a milder base; ensure slow addition of acyl chloride at 0°C; check purity of starting amine.
Incomplete Schiff base formation Insufficient dehydration; equilibrium favors starting materials.Use a Dean-Stark trap to remove water; increase reaction time or temperature.
Product insoluble / difficult to purify High molecular weight or polarity.Try different chromatography solvent systems (e.g., with MeOH); consider recrystallization from various solvents (e.g., EtOH, MeCN, Toluene).

Conclusion and Future Perspectives

The 4-nitroaminoindane scaffold provides a reliable and versatile entry point for the synthesis of diverse and novel ligands. The protocols detailed herein offer robust methods for generating a core 4-aminoindane intermediate and subsequently decorating it to explore vast chemical space. The resulting libraries of amides, Schiff bases, and other derivatives can be screened for a multitude of applications, from serving as metal-coordinating ligands in catalysis to acting as probes for biological targets.[10][12] Given the proven track record of the aminoindane core in neuropharmacology and beyond, these derivatives hold significant promise for the discovery of next-generation therapeutic agents and chemical tools.[4][6][]

References

  • Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. (2022). ResearchGate. Available at: [Link]

  • Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. (2010). ResearchGate. Available at: [Link]

  • CN103420895A - Preparation method of 4-aminoindole. Google Patents.
  • Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). ResearchGate. Available at: [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2247-2258. Available at: [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. Available at: [Link]

  • Arthi, S., et al. (2020). 4-Aminoindane Derived Novel Schiff Base Metal Complexes: Synthesis, Characterization, DNA Binding and Molecular Docking Studies. Asian Journal of Chemistry, 32(4), 863-868. Available at: [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PMC. Available at: [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). PMC. Available at: [Link]

  • Usharani, M., et al. (2012). Mixed Ligand Schiff Base Complexes: Synthesis, Spectral Characterization and Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 726-731. Available at: [Link]

  • Synthesis, Characterization of New Ligand Derived from 4-aminoantipyrine and its Complexes with Few Metallic Ions and Evaluation. (2022). Impactfactor.org. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASE LIGAND WITH ITS SOME COMPLEXES DERIVED FROM 4-AMINO ANTIPYRINE, SULPHADIAZINE. (2013). ResearchGate. Available at: [Link]

  • 1-Aminoindane. Wikipedia. Available at: [Link]

  • Belokon, Y. N., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron: Asymmetry, 14(11), 1585-1590. Available at: [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. (2010). PMC. Available at: [Link]

  • Suwinski, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 896. Available at: [Link]

  • Unusual metal coordination chemistry from an amino-amide derivative of 4-nitrophenol, a surprising ligand. Dalton Transactions. Available at: [Link]

  • Unusual metal coordination chemistry from an amino-amide derivative of 4-nitrophenol, a surprising ligand. (2012). ResearchGate. Available at: [Link]

  • The applications of ligand-binding techniques for drug discovery. (2023). ResearchGate. Available at: [Link]

  • US6399809B1 - Process for the preparation of amino acid derivatives. Google Patents.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019). PMC. Available at: [Link]

  • Amino acids and their derivatives as corrosion inhibitors for metals and alloys. (2017). ResearchGate. Available at: [Link]

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Method

Standard operating procedure for handling 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl

An In-Depth Guide to the Safe Handling of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl Authored by: Gemini, Senior Application Scientist Introduction 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a specialized chemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl

Authored by: Gemini, Senior Application Scientist

Introduction

4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a specialized chemical intermediate, often utilized in medicinal chemistry and organic synthesis. Its structure, combining an aromatic nitro group and an amine hydrochloride, presents a distinct set of handling, storage, and safety challenges. The nitro group can impart reactivity and potential toxicity, while the hydrochloride salt makes the compound acidic and corrosive. This guide provides a comprehensive standard operating procedure (SOP) designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and experimental integrity.

Compound Identification and Properties

Properly identifying the material is the foundational step for safe handling. This compound is typically a yellow to off-white powder.

PropertyValueSource(s)
CAS Number 2137096-29-6 (for (1R)-enantiomer)[1][2]
Molecular Formula C₉H₁₁ClN₂O₂[2]
Molecular Weight 214.65 g/mol [2]
Physical Form Powder / Solid[1]
Storage Temperature 2-8°C, Sealed in a dry environment[2]
Known Incompatibilities Strong oxidizing agents, Strong bases, Strong acids[1]

Hazard Assessment and Toxicological Profile

While specific toxicological data for this exact compound is limited, a robust hazard assessment can be constructed by analyzing its functional groups and data from structurally similar chemicals, such as 4-nitroaniline and other nitro-aromatic amine hydrochlorides.[1][3]

  • Corrosivity (Solid): As a hydrochloride salt of an amine, this compound is acidic. Like other corrosive solids, its dust can react with moisture on the skin, in the eyes, or within the respiratory tract to form hydrochloric acid, causing chemical burns and tissue damage.[4][5]

  • Skin and Eye Irritation (H315, H319): Direct contact with the powder can cause serious skin and eye irritation.[1][3] This is a common property of acidic and amine-containing organic compounds.

  • Respiratory Irritation (H335): Inhalation of the dust is likely to cause irritation to the respiratory tract.[1][3] This is due to both the physical nature of fine powders and the chemical reactivity of the substance with the moist environment of the lungs.

  • Potential for Acute Toxicity (Inferred): Structurally related compounds like 4-nitroaniline are classified as acutely toxic if swallowed, inhaled, or in contact with skin (H301, H311, H331).[1][6][7] Aromatic nitro compounds can interfere with oxygen transport in the blood (methemoglobinemia). It is prudent to handle 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl as a substance with potential for high acute toxicity.

  • Potential for Organ Damage (Inferred): Prolonged or repeated exposure to related nitroanilines may cause damage to organs.[7] Therefore, minimizing chronic exposure is critical.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by PPE, is mandatory. This follows the hierarchy of controls principle endorsed by safety authorities like OSHA.[8][9]

Engineering Controls
  • Ventilated Enclosure: All handling of the solid compound, especially weighing and transfers that can generate dust, must be performed inside a certified chemical fume hood or a ventilated balance enclosure.[4][5][10] This is the primary method to prevent inhalation of the potentially toxic and irritating dust.

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance of the work area.[4][11]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] When handling larger quantities or when there is a significant risk of splashing during dissolution, a face shield should be worn in conjunction with goggles.[4] A face shield alone does not provide adequate protection.

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contact.[11]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[12] For procedures with a higher risk of spills, a chemically resistant apron is also recommended.[4]

  • Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[12]

Storage and Chemical Incompatibility

The chemical nature of this compound dictates specific storage requirements to prevent hazardous reactions.

  • Segregation: Store this compound in a dedicated, clearly labeled cabinet for corrosive and acidic materials.[5] It must be segregated from:

    • Bases (e.g., sodium hydroxide, triethylamine): As an acidic salt, it will undergo a violent exothermic reaction upon mixing with bases.[13]

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Aromatic nitro compounds can form explosive mixtures or react violently with strong oxidizers.[1][14]

    • Reactive Metals (e.g., sodium, potassium, magnesium): Acids can react with these metals to generate flammable hydrogen gas.

  • Container Integrity: Keep the container tightly sealed to prevent absorption of moisture, which can lead to degradation and increase its corrosive properties.[8]

  • Location: Store containers below eye level to minimize the risk of dropping and facial exposure.[5]

Standard Operating Protocols

The following step-by-step protocols are designed to minimize exposure and ensure safe handling from receipt to disposal.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Locate Spill Kit & Emergency Equipment prep_hood->prep_spill handle_weigh Weigh Solid in Ventilated Balance Enclosure or Hood prep_spill->handle_weigh Proceed to Handling handle_dissolve Slowly Add Compound to Solvent (e.g., Water/Buffer) handle_weigh->handle_dissolve clean_decon Decontaminate Glassware & Work Surfaces handle_dissolve->clean_decon After Experiment clean_waste Dispose of Waste in Labeled Hazardous Waste Container clean_decon->clean_waste clean_ppe Remove PPE and Wash Hands Thoroughly clean_waste->clean_ppe

Caption: Safe handling workflow for 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl.

Protocol for Weighing and Transferring Solid
  • Preparation: Don all required PPE (goggles, lab coat, gloves) and verify the fume hood is operational.

  • Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood or ventilated balance enclosure.

  • Transfer: Carefully transfer the required amount of powder from the storage container to the weigh boat. Use smooth motions to avoid creating airborne dust. If any dust is generated, it will be contained by the engineering control.[5][10]

  • Closure: Tightly seal the primary storage container immediately after dispensing.

  • Cleanup: Gently wipe down the spatula and any surfaces within the hood with a damp paper towel to collect residual powder. Dispose of the towel in the designated solid hazardous waste container.

Protocol for Dissolution
  • Rationale: The dissolution of this acidic salt in water can be exothermic. The principle of adding acid to water is applied here to ensure that the heat generated is dissipated safely in the larger volume of the solvent, preventing boiling and splashing.[5][15][16]

  • Procedure: Place a stir bar and the required volume of solvent (e.g., deionized water, buffer) in a flask or beaker inside the fume hood.

  • Addition: While stirring the solvent, slowly add the weighed powder in portions.

  • Monitoring: Monitor the temperature of the solution if adding a large quantity. If the vessel becomes noticeably warm, pause the addition to allow it to cool.

  • Completion: Ensure all solid has been transferred and dissolved before proceeding with the experiment.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate harm.

Personnel Exposure
  • Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, after removing any contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Minor Spill Cleanup (Solid Powder)

A minor spill is defined as a small quantity (<1 gram) that can be safely cleaned by trained laboratory personnel without risk of significant exposure.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill location.

  • PPE: Ensure you are wearing the appropriate PPE (goggles, lab coat, double gloves).

  • Contain Dust: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne. Do not sweep dry powder.[17]

  • Neutralize (Optional but Recommended): For acidic powders, a weak base like sodium bicarbonate can be carefully applied over the damp towels to neutralize the material.[18][19]

  • Collect: Carefully wipe up the material from the outside in, placing all contaminated towels and materials into a clearly labeled hazardous waste bag or container.[20]

  • Decontaminate: Wipe the spill area with a cleaning solution (e.g., soap and water), followed by a clean water rinse. Specific decontamination protocols for aromatic amines may involve solutions that form Schiff bases to aid in removal and detection.[21][22][23]

  • Dispose: Seal the waste container and dispose of it through the institution's hazardous waste program.

Major Spill

For any large spill, or a spill that occurs outside of a fume hood, or if you feel unsafe cleaning it up:

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert others and activate the nearest fire alarm if there is a risk of fire or significant airborne release.

  • Report: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Provide them with the chemical name, location, and approximate quantity of the spill.

  • Secure: Secure the area by closing doors and posting warning signs. Prevent re-entry until emergency responders arrive.

Waste Disposal

All waste materials, including contaminated PPE, weigh boats, and cleanup debris, must be treated as hazardous waste.

  • Containers: Use separate, clearly labeled containers for solid and liquid waste.

  • Labeling: Ensure waste containers are labeled with "Hazardous Waste" and the full chemical name: "4-Nitro-2,3-dihydro-1H-inden-1-amine HCl".[24]

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and segregated from incompatible materials.

Conclusion

The safe handling of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl is predicated on a thorough understanding of its potential hazards as both a corrosive solid and a nitro-aromatic amine. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can effectively minimize risks. A proactive safety culture, grounded in the scientific principles behind these procedures, is the most critical element for ensuring a safe and productive research environment.

References

  • University of Toronto. Handling Procedures for Corrosive Materials. Available from: [Link]

  • Weeks, R.W., & Dean, B.J. (1977). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. Los Alamos Scientific Lab., N.Mex. (USA).
  • University of California, Riverside. Environment, Health and Safety (EHS) - Corrosives. Available from: [Link]

  • University of Washington. Preparing for Emergency Chemical Spills. Available from: [Link]

  • Science Equip. How to Handle Caustic and Corrosive Chemicals in a Laboratory. (2024). Available from: [Link]

  • Princeton University. Corrosive Materials | Office of Environmental Health and Safety. Available from: [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet - 4-Nitroaniline. Available from: [Link]

  • SKC Ltd. TEST KIT Instructions Aromatic Amines. Available from: [Link]

  • Medscape. Drug Incompatibility Chemistry. (2009). Available from: [Link]

  • University of Mary Washington. Chapter 5: Chemical Spill Procedures. Available from: [Link]

  • SKC Inc. Spill Decontamination Kit for Aromatic Amines. Available from: [Link]

  • University of Nottingham. Emergency Spill Response Procedure – External Areas. Available from: [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. (2022). Available from: [Link]

  • PENTA s.r.o. Safety Data Sheet - 2,6-Dichloro-4-nitroaniline. (2025). Available from: [Link]

  • American Chemical Society (ACS). Safety Guides & Tipsheets. Available from: [Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. Available from: [Link]

  • Campus Operations and Risk Management. General Chemical Spill Procedures. Available from: [Link]

  • National Safety Compliance. 10 Steps for Identifying & Handling Hazardous Materials. (2022). Available from: [Link]

  • University of California, Santa Barbara. Examples of Incompatible Chemicals. Available from: [Link]

  • University of Nevada, Reno. Incompatible Chemicals. Available from: [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements. Available from: [Link]

  • KAUST Health & Safety. Working with Corrosives Guideline. Available from: [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. (2025). Available from: [Link]

  • SKC Inc. Safety Data Sheet - Aromatic Amine DECONtamination Solution. (2023). Available from: [Link]

  • SKC Inc. Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. (2024). Available from: [Link]

  • Princeton University EHS. Chemical Incompatibility Chart. Available from: [Link]

  • ACS Publications. Your Partner in Safety. Available from: [Link]

  • American Chemical Society (ACS). Key Chemical Safety Education Resources. (2019). Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. Available from: [Link]

  • CP Lab Safety. Organic Nitro Compounds Waste Compatibility. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Biological Evaluation of 4-Nitro-1-Aminoindane Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of 4-nitro-1-aminoindane derivatives. This document outlines the scientif...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of 4-nitro-1-aminoindane derivatives. This document outlines the scientific rationale and detailed protocols for characterizing the potential therapeutic effects of this class of compounds, focusing on their predicted activities as neuroprotective agents, monoamine oxidase (MAO) inhibitors, and cholinesterase (ChE) inhibitors.

The aminoindane scaffold is a well-established pharmacophore present in several centrally acting drugs, including the anti-Parkinson's agent rasagiline.[1][2] These compounds are known to exhibit a range of biological activities, including neuroprotective, anti-apoptotic, and enzyme-inhibitory effects.[3][4] The introduction of a nitro group at the 4-position of the indane ring is hypothesized to modulate these activities. Nitroaromatic compounds have been shown to possess a wide array of biological functions, including enzyme inhibition and antioxidant properties.[5][6] For instance, 7-nitroindazole, a structurally related compound, has demonstrated neuroprotection through mechanisms that include MAO-B inhibition and antioxidant effects.[5] This guide provides the necessary tools to investigate whether 4-nitro-1-aminoindane derivatives share and potentially enhance these therapeutic properties.

Our approach is to provide a logical workflow for the comprehensive in vitro characterization of these novel compounds, starting from primary enzyme-based assays to more complex cell-based models of neuroprotection and apoptosis.

Section 1: Initial Characterization and Cytotoxicity Assessment

A fundamental first step in the evaluation of any new chemical entity is to determine its intrinsic cytotoxicity. This ensures that any observed neuroprotective effects are not confounded by direct toxicity at the tested concentrations. We recommend using a neuronal cell line of human origin, such as SH-SY5Y neuroblastoma cells, which are widely used in neurotoxicity and neuroprotection studies.

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-nitro-1-aminoindane derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the 4-nitro-1-aminoindane derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the culture medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Section 2: Evaluation of Monoamine Oxidase (MAO) Inhibition

Aminoindane derivatives are well-known inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of monoamine neurotransmitters.[7] Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease.[8]

Protocol 2.1: Fluorometric MAO-A and MAO-B Inhibition Assay

This assay provides a sensitive and high-throughput method to determine the inhibitory activity of the compounds against both MAO isoforms.

Principle: The oxidative deamination of a substrate by MAO produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • 4-nitro-1-aminoindane derivatives

  • Known MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors as positive controls

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well black plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the test compounds or controls to the respective wells and incubate for 15 minutes at 37°C.

  • Prepare a working solution of the substrate, fluorescent probe, and HRP in the assay buffer.

  • Initiate the reaction by adding the working solution to all wells.

  • Immediately measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~580-590 nm in kinetic mode for 30-60 minutes at 37°C.

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Parameter4-Nitro-1-aminoindane Derivative (Example)Clorgyline (MAO-A)Selegiline (MAO-B)
MAO-A IC50 (µM) To be determinedReference valueReference value
MAO-B IC50 (µM) To be determinedReference valueReference value

Section 3: Assessment of Cholinesterase (ChE) Inhibition

Inhibition of acetylcholinesterase (AChE) is a primary therapeutic approach for Alzheimer's disease.[9] Some aminoindane derivatives have shown activity against both AChE and butyrylcholinesterase (BChE).[1]

Protocol 3.1: Colorimetric Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used and robust method for measuring AChE activity.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCh)

  • DTNB (Ellman's reagent)

  • 4-nitro-1-aminoindane derivatives

  • Donepezil or galantamine as a positive control

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

  • In a 96-well plate, add the test compounds or control to the respective wells.

  • Add DTNB solution to all wells.

  • Add the AChE enzyme to all wells except for the blank.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the ATCh substrate to all wells.

  • Measure the absorbance at 412 nm in kinetic mode for 10-20 minutes.

Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Parameter4-Nitro-1-aminoindane Derivative (Example)Donepezil
AChE IC50 (µM) To be determinedReference value

Section 4: Investigation of Neuroprotective and Anti-Apoptotic Mechanisms

Beyond enzyme inhibition, the neuroprotective potential of these compounds can be assessed in cell-based models of neuronal stress. A common model involves inducing oxidative stress or apoptosis in SH-SY5Y cells.

Protocol 4.1: Assessment of Neuroprotection against Oxidative Stress

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with non-toxic concentrations of the 4-nitro-1-aminoindane derivatives for 1-2 hours.

  • Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 1.1.

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compounds. A significant increase in viability indicates a neuroprotective effect.

Protocol 4.2: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Principle: This fluorometric assay utilizes a specific caspase-3 substrate (DEVD) conjugated to a fluorescent reporter (e.g., AFC). Cleavage of the substrate by active caspase-3 releases the fluorophore, leading to an increase in fluorescence.[5][10][11][12]

Materials:

  • SH-SY5Y cells

  • Apoptosis-inducing agent (e.g., staurosporine)

  • 4-nitro-1-aminoindane derivatives

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-AFC)

  • Assay buffer

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Seed SH-SY5Y cells and treat with the test compounds followed by an apoptosis-inducing agent.

  • Harvest the cells and prepare cell lysates using the lysis buffer.[5]

  • In a 96-well black plate, add the cell lysate to each well.

  • Add the caspase-3 substrate to each well.[10]

  • Incubate for 1-2 hours at 37°C.[5]

  • Measure the fluorescence at an excitation of ~400 nm and an emission of ~505 nm.[11]

Data Analysis: Quantify the fold-increase in caspase-3 activity in treated cells compared to the vehicle control. A reduction in caspase-3 activity in the presence of the test compound indicates an anti-apoptotic effect.

Protocol 4.3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye is a sensitive fluorescent probe for monitoring ΔΨm.[1][13][14][15]

Principle: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[13]

Materials:

  • SH-SY5Y cells

  • Apoptosis-inducing agent

  • 4-nitro-1-aminoindane derivatives

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Culture and treat cells with the test compounds and apoptosis-inducing agent.[13]

  • Add the JC-1 staining solution and incubate for 15-30 minutes at 37°C.[15]

  • Wash the cells with assay buffer.

  • Measure the red (Ex/Em ~535/590 nm) and green (Ex/Em ~485/535 nm) fluorescence.[1]

Data Analysis: Calculate the ratio of red to green fluorescence. A preservation of this ratio in compound-treated cells compared to the toxin-treated control suggests a protective effect on mitochondrial integrity.

Protocol 4.4: Western Blot Analysis of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of apoptosis.[3][4][16][17] Western blotting can be used to assess the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Materials:

  • SH-SY5Y cells

  • Treatment reagents

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells, harvest, and prepare protein lysates.

  • Quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate.

Data Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control. An increase in the Bcl-2/Bax ratio in the presence of the test compound suggests an anti-apoptotic mechanism.[4]

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Enzyme Inhibition Assays cluster_2 Neuroprotection & Mechanism of Action Cytotoxicity (MTT) Cytotoxicity (MTT) MAO-A/B Inhibition MAO-A/B Inhibition Cytotoxicity (MTT)->MAO-A/B Inhibition AChE Inhibition AChE Inhibition Cytotoxicity (MTT)->AChE Inhibition Neuroprotection (Oxidative Stress) Neuroprotection (Oxidative Stress) MAO-A/B Inhibition->Neuroprotection (Oxidative Stress) AChE Inhibition->Neuroprotection (Oxidative Stress) Caspase-3 Activity Caspase-3 Activity Neuroprotection (Oxidative Stress)->Caspase-3 Activity Mitochondrial Membrane Potential (JC-1) Mitochondrial Membrane Potential (JC-1) Caspase-3 Activity->Mitochondrial Membrane Potential (JC-1) Bcl-2/Bax Ratio (Western Blot) Bcl-2/Bax Ratio (Western Blot) Mitochondrial Membrane Potential (JC-1)->Bcl-2/Bax Ratio (Western Blot) 4-Nitro-1-Aminoindane Derivatives 4-Nitro-1-Aminoindane Derivatives 4-Nitro-1-Aminoindane Derivatives->Cytotoxicity (MTT)

Caption: Experimental workflow for the biological evaluation of 4-nitro-1-aminoindane derivatives.

apoptosis_pathway Cellular Stress Cellular Stress Bax Bax Cellular Stress->Bax Mitochondria Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis Bcl-2 Bcl-2 Bcl-2->Mitochondria anti-apoptotic Bax->Mitochondria pro-apoptotic 4-Nitro-1-Aminoindane Derivative 4-Nitro-1-Aminoindane Derivative 4-Nitro-1-Aminoindane Derivative->Bcl-2 potential upregulation 4-Nitro-1-Aminoindane Derivative->Bax potential downregulation

Caption: Hypothesized anti-apoptotic mechanism of 4-nitro-1-aminoindane derivatives.

References

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  • Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners - EdSpace. EdSpace. Available at: [Link]

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  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking - Frontiers. Frontiers. Available at: [Link]

  • Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine. PubMed. Available at: [Link]

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  • Acetylcholinesterase inhibitor - Wikipedia. Wikipedia. Available at: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - MDPI. MDPI. Available at: [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - Frontiers. Frontiers. Available at: [Link]

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues - MDPI. MDPI. Available at: [Link]

  • Inhibition of monoamine oxidase contributes to the protective effect of 7-nitroindazole against MPTP neurotoxicity - PubMed. PubMed. Available at: [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed. PubMed. Available at: [Link]

  • Monoamine oxidase inhibitor - Wikipedia. Wikipedia. Available at: [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - MDPI. MDPI. Available at: [Link]

  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed. PubMed. Available at: [Link]

  • Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite - DigitalCommons@URI. University of Rhode Island. Available at: [Link]

  • Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - ACS Publications. ACS Publications. Available at: [Link]

Sources

Method

Application Note: Solvent Selection and Recrystallization Strategies for 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl

Introduction & Physicochemical Profiling The purification of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (4-nitro-1-indanamine HCl) is a critical step in the synthesis of downstream pharmaceutical intermediates. A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The purification of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (4-nitro-1-indanamine HCl) is a critical step in the synthesis of downstream pharmaceutical intermediates. As an amine hydrochloride salt, its physicochemical behavior is dictated by three distinct structural domains:

  • The Ionic Core : The protonated primary amine and chloride counterion create a highly polar, hydrophilic center capable of extensive hydrogen bonding.

  • The Lipophilic Backbone : The bicyclic indane ring system imparts significant hydrophobicity.

  • The Electron-Withdrawing Substituent : The nitro group at the 4-position introduces a strong dipole moment, altering the crystal lattice energy compared to unsubstituted indanamines.

Because of this hybrid polarity, selecting a recrystallization solvent requires balancing the high lattice energy of the salt with the solubility profile of its synthetic impurities. Improper solvent selection often leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization.

Thermodynamics and Causality of Solvent Selection

The crystallization of amine hydrochlorides relies on manipulating the dielectric constant of the solvent environment . A single-solvent system (like pure water or pure ethanol) often fails because the solubility curve is either too flat (resulting in poor yield) or too steep (resulting in rapid precipitation and impurity entrapment).

To achieve high-purity crystalline material, binary solvent systems are preferred. The causality behind these choices is rooted in the specific impurity profile of the crude batch:

  • Cooling Crystallization (Protic/Protic): Using an Isopropanol/Water mixture exploits the temperature-dependent solubility of the salt. Water acts as a strong solubilizer, while Isopropanol moderates the dielectric constant. A slow cooling ramp prevents rapid supersaturation, ensuring impurities are excluded from the growing crystal lattice .

  • Anti-Solvent Crystallization (Protic/Aprotic): When the crude material is heavily contaminated with lipophilic indane byproducts, an anti-solvent approach is required. The crude salt is dissolved in a polar protic solvent (Methanol), and a non-polar aprotic solvent (Ethyl Acetate or Diethyl Ether) is added. The anti-solvent drastically lowers the solubility of the ionic salt, forcing it to precipitate, while the lipophilic impurities remain dissolved in the bulk fluid .

Quantitative Solvent Selection Matrix
Solvent SystemPrimary SolventAnti-SolventCrystallization MechanismTarget Impurity Profile
IPA / Water Water (Protic, ϵ≈80 )Isopropanol (Protic, ϵ≈18 )Temperature-controlled coolingGeneral purification; hydrophilic byproducts.
MeOH / EtOAc Methanol (Protic, ϵ≈33 )Ethyl Acetate (Aprotic, ϵ≈6 )Anti-solvent additionHigh lipophilic impurity load.
EtOH / Et 2​ O Ethanol (Protic, ϵ≈24 )Diethyl Ether (Aprotic, ϵ≈4 )Anti-solvent additionStubborn organic impurities; requires anhydrous conditions.

(Note: ϵ represents the approximate dielectric constant at 20°C, a key metric for predicting salt solubility).

Decision Workflows

To ensure robust process development, the choice of recrystallization protocol must be dictated by analytical data (e.g., LC-MS or HPLC of the crude material).

SolventSelection Start Analyze Crude Impurity Profile PolarImp Highly Polar Impurities (e.g., Unreacted Salts) Start->PolarImp NonPolarImp Lipophilic Impurities (e.g., Indane byproducts) Start->NonPolarImp MixedImp Mixed / Unknown Impurities Start->MixedImp AntiSolvent1 Protocol B: Anti-Solvent Crystallization (Methanol / Ethyl Acetate) PolarImp->AntiSolvent1 Avoid water to prevent yield loss Cooling Protocol A: Cooling Crystallization (Isopropanol / Water) NonPolarImp->Cooling Keep lipophiles dissolved in hot IPA AntiSolvent2 Protocol B Variant (Ethanol / Diethyl Ether) MixedImp->AntiSolvent2 Balanced aprotic precipitation

Figure 1: Decision tree for selecting the optimal recrystallization solvent system.

Experimental Protocols & Self-Validation Systems

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the thermodynamic state of the solution is verified before proceeding to the next step, preventing catastrophic batch failures.

Protocol A: Cooling Crystallization (Isopropanol / Water)

Best for general purity upgrades and removing hydrophilic impurities.

  • Solvent Preparation: Prepare a 9:1 (v/v) mixture of anhydrous Isopropanol and Deionized Water.

  • Dissolution: In a jacketed reactor, suspend 1.0 g of crude 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl in 5.0 mL of the solvent mixture. Heat to 70°C under continuous stirring (400 rpm).

    • Self-Validation (IPC 1): Visually confirm complete dissolution. If the solution remains cloudy after 15 minutes at 70°C, insoluble inorganic salts are present. Proceed to Step 3; otherwise, skip to Step 4.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove mechanical impurities.

  • Controlled Cooling: Transfer the clear filtrate back to the reactor. Program the temperature control unit to ramp down from 70°C to 5°C at a strict rate of 0.5°C/min .

    • Causality: A slow, linear cooling ramp maintains the solution within its metastable zone. Rapid cooling causes the salt to crash out as an impure amorphous solid or an immiscible liquid ("oiling out").

  • Isolation: Once the suspension reaches 5°C, allow it to age for 1 hour. Filter the crystals under vacuum and wash the filter cake with 2.0 mL of ice-cold Isopropanol.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to a constant weight.

    • Self-Validation (IPC 2): Weigh the dried product. Calculate the gravimetric yield. Analyze the mother liquor via HPLC; the absence of the target API in the mother liquor confirms optimal cooling temperatures were reached.

Protocol B: Anti-Solvent Crystallization (Methanol / Ethyl Acetate)

Best for crude batches heavily contaminated with lipophilic organic byproducts.

Workflow Step1 1. Dissolution MeOH at 50°C Step2 2. Hot Filtration Remove particulates Step1->Step2 Step3 3. Anti-Solvent Dropwise EtOAc Step2->Step3 Step4 4. Nucleation Cool to 0-5°C Step3->Step4 Step5 5. Isolation Vacuum filtration Step4->Step5

Figure 2: Step-by-step workflow for anti-solvent crystallization.

  • Dissolution: Dissolve 1.0 g of crude salt in 3.0 mL of anhydrous Methanol at 50°C. Ensure the system is sealed to prevent solvent evaporation.

  • Anti-Solvent Addition: Cool the solution slightly to 40°C. Using an addition funnel, slowly add 9.0 mL of Ethyl Acetate dropwise (approx. 1 mL/min) while stirring vigorously.

    • Causality: Ethyl acetate drastically lowers the dielectric constant of the medium. The slow addition rate prevents local supersaturation spikes, ensuring the amine hydrochloride precipitates as a highly ordered crystal lattice rather than an amorphous powder.

  • Aging and Nucleation: As the solution becomes turbid, halt the addition for 5 minutes to allow seed crystals to form. Resume addition. Once complete, allow the suspension to age at room temperature for 2 hours.

  • Thermal Maturation: Transfer the flask to an ice bath (0-5°C) for 1 hour to drive the equilibrium and maximize yield.

  • Isolation and Drying: Collect the precipitate via vacuum filtration. Wash the cake with 3.0 mL of cold Ethyl Acetate to displace any residual lipophilic impurities. Dry under vacuum at 40°C to constant weight.

    • Self-Validation (IPC 3): Perform a melting point analysis on the dried crystals. A sharp melting point range (< 2°C variance) validates the structural integrity and purity of the recrystallized salt.

References

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from[Link]

Application

Methods for Salt Formation of 4-Nitro-1-Aminoindane: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract The conversion of an active pharmaceutical ingredient (API) into a salt is a critical an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The conversion of an active pharmaceutical ingredient (API) into a salt is a critical and strategic step in drug development, capable of profoundly influencing the compound's physicochemical and biopharmaceutical properties. This guide provides a comprehensive overview of the principles and practical methodologies for the salt formation of 4-nitro-1-aminoindane, a primary amine with potential therapeutic applications. We delve into the theoretical underpinnings of salt formation, guide the user through a rational salt screening process, and provide detailed protocols for the synthesis and characterization of various salt forms. By integrating established pharmaceutical principles with actionable experimental procedures, this document serves as a complete resource for researchers seeking to optimize the properties of 4-nitro-1-aminoindane for preclinical and clinical development.

Introduction: The Rationale for Salt Formation

The journey of a promising new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in the inherent physicochemical properties of the molecule. An estimated 50% of all drug molecules are administered as salts, a testament to the power of this chemical modification to enhance a compound's performance.[1] Salt formation provides an opportunity to modulate critical attributes such as:

  • Solubility and Dissolution Rate: Enhancing the aqueous solubility of a poorly soluble API is a primary driver for salt formation.[1] For oral dosage forms, improved solubility and a faster dissolution rate can directly translate to enhanced bioavailability.

  • Stability: The crystalline lattice of a salt can offer greater physical and chemical stability compared to the free form of the API, protecting it from degradation and extending shelf life.

  • Hygroscopicity: By selecting an appropriate counter-ion, the tendency of a compound to absorb atmospheric moisture can be mitigated, which is crucial for handling, processing, and the stability of the final drug product.

  • Manufacturability: Properties such as crystallinity, melting point, and mechanical characteristics can be improved through salt formation, facilitating easier isolation, purification, and formulation into a final dosage form.[1]

4-Nitro-1-aminoindane, as a primary amine, is an excellent candidate for salt formation. The basicity of the amino group allows for reaction with a wide array of pharmaceutically acceptable acids to form stable salts. This guide will provide the scientific foundation and practical steps to explore and identify the optimal salt form of this promising molecule.

Foundational Principles of Salt Formation

Successful salt formation is governed by the acid-base chemistry of the API and the chosen counter-ion. The key principle is the transfer of a proton (H+) from an acid to a base. For a basic drug like 4-nitro-1-aminoindane, an acid will donate a proton to the primary amine, forming an ammonium cation and a counter-anion.

The Critical Role of pKa

The pKa, which is the negative logarithm of the acid dissociation constant (Ka), is a measure of the strength of an acid. For a base, the pKa refers to the pKa of its conjugate acid. The feasibility of a stable salt formation is largely predicted by the difference in pKa values (ΔpKa) between the basic API and the acidic counter-ion.

A widely accepted rule of thumb is that a ΔpKa of at least 2-3 units is required for the formation of a stable salt.[1] This difference ensures a high degree of ionization and a stable ionic bond between the protonated base and the deprotonated acid.

Estimating the pKa of 4-Nitro-1-Aminoindane:

  • The predicted pKa of (R)-(-)-1-aminoindane is approximately 9.44 .[2]

  • The nitro group (-NO2) is a strong electron-withdrawing group. When attached to an aromatic ring, it decreases the electron density on the ring and, by extension, on the amino group. This reduced electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the basicity of the amine.

  • Therefore, the pKa of 4-nitro-1-aminoindane is expected to be lower than 9.44 . The exact value would need to be determined experimentally, but for the purposes of initial salt screening, we can estimate it to be in the range of 7.5 - 8.5 .

This estimated pKa is a crucial parameter for the initial selection of suitable acidic counter-ions.

Physicochemical Properties of the Free Base

A thorough characterization of the free form of 4-nitro-1-aminoindane is the essential first step in any salt selection program. This baseline data allows for a direct comparison of the properties of the various salt forms. Key properties to evaluate include:

  • Aqueous and Solvent Solubility: Understanding the solubility of the free base in water and a range of organic solvents is fundamental. Due to the presence of the non-polar indane ring system and the nitro group, the aqueous solubility of 4-nitro-1-aminoindane is anticipated to be low.

  • Crystallinity: The solid-state form of the free base (crystalline or amorphous) should be determined. Crystalline forms are generally preferred for their stability and consistent properties.

  • Melting Point: The melting point provides an indication of the purity and the lattice energy of the solid.

  • Hygroscopicity: The tendency of the free base to absorb moisture should be assessed under various humidity conditions.

  • Chemical Stability: The stability of the free base under conditions of heat, light, and humidity should be evaluated.

Strategic Salt Screening: A Step-by-Step Approach

The goal of a salt screening study is to identify a salt form with the most desirable combination of physicochemical properties for further development. A systematic approach is crucial to efficiently evaluate a range of potential candidates.

Figure 1. A systematic workflow for the salt screening and selection of 4-nitro-1-aminoindane.

Selection of Counter-Ions

The choice of acidic counter-ions is a critical decision in the salt screening process. A diverse range of pharmaceutically acceptable acids should be selected to explore a wide chemical space. These can be broadly categorized as inorganic and organic acids.

Table 1: Representative Pharmaceutically Acceptable Acids for Salt Screening

Acid CategoryExamplespKa1pKa2pKa3
Inorganic Acids Hydrochloric Acid-7.0
Sulfuric Acid-3.01.99
Phosphoric Acid2.157.2012.35
Carboxylic Acids Acetic Acid4.76
Citric Acid3.134.766.40
Fumaric Acid3.034.44
Maleic Acid1.96.5
Tartaric Acid (L)2.984.34
Succinic Acid4.215.64
Benzoic Acid4.20
Sulfonic Acids Methanesulfonic Acid-1.9
Benzenesulfonic Acid-2.8
p-Toluenesulfonic Acid-2.8

Note: pKa values are approximate and can vary with conditions. It is recommended to consult authoritative sources for precise values.[3]

When selecting acids, consider the following:

  • ΔpKa: Based on our estimated pKa of 7.5-8.5 for 4-nitro-1-aminoindane, acids with a pKa of less than 5.5-6.5 should readily form stable salts.

  • Stoichiometry: Polyprotic acids (e.g., sulfuric, phosphoric, citric) can form salts with different stoichiometric ratios (1:1, 2:1, etc.), which should be investigated.

  • Regulatory Acceptance: Prioritize acids with a well-established history of use in pharmaceutical products.

Solvent Selection for Crystallization

The choice of solvent is crucial for successful salt crystallization. The ideal solvent system should have the following characteristics:

  • Good solubility for the free base and the acid.

  • Poor solubility for the resulting salt , to facilitate precipitation.

  • Volatility , for easy removal after crystallization.

  • Low toxicity , adhering to ICH guidelines for residual solvents.[4]

A range of solvents with varying polarities should be screened.

Table 2: Common Solvents for Salt Crystallization

SolventPolarityICH Class
WaterHigh-
MethanolHigh2
EthanolHigh3
IsopropanolMedium3
AcetoneMedium3
Ethyl AcetateMedium3
AcetonitrileMedium2
Tetrahydrofuran (THF)Medium2
TolueneLow2
HeptaneLow3

It is often beneficial to use a mixture of a good solvent and a poor solvent (anti-solvent) to control the crystallization process.

Experimental Protocols

Protocol 1: Small-Scale Salt Screening in a 96-Well Plate

This high-throughput method allows for the rapid screening of multiple acid-solvent combinations.

Materials:

  • 4-nitro-1-aminoindane free base

  • A selection of pharmaceutically acceptable acids (see Table 1)

  • A range of solvents (see Table 2)

  • 96-well polypropylene plates

  • Multichannel pipette

  • Plate shaker

  • Microscope

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of 4-nitro-1-aminoindane in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 50 mg/mL).

    • Prepare stock solutions of each acid in the same solvent at an equimolar concentration to the free base solution.

  • Dispense Solutions:

    • Using a multichannel pipette, add a specific volume (e.g., 100 µL) of the 4-nitro-1-aminoindane stock solution to each well of the 96-well plate.

    • In a separate plate, add the same volume of the corresponding acid stock solutions.

  • Combine and Mix:

    • Transfer the acid solutions to the plate containing the free base.

    • Seal the plate and shake at room temperature for a predetermined time (e.g., 2-4 hours).

  • Induce Crystallization:

    • If no precipitate forms, crystallization can be induced by:

      • Slow evaporation of the solvent.

      • Addition of an anti-solvent (e.g., water or heptane).

      • Cooling the plate.

  • Observation:

    • Visually inspect each well under a microscope for the presence of crystalline material. Note the morphology of any crystals formed.

Protocol 2: Scale-Up and Isolation of Promising Salt Candidates

Once promising "hits" are identified in the small-scale screen, they should be scaled up to obtain sufficient material for further characterization.

Materials:

  • 4-nitro-1-aminoindane free base (e.g., 500 mg)

  • Selected acid (equimolar amount)

  • Selected solvent system

  • Glass reaction vial with a magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution:

    • Dissolve the 4-nitro-1-aminoindane free base in the chosen solvent in the reaction vial with stirring.

    • In a separate container, dissolve the acid in a minimal amount of the same solvent.

  • Salt Formation:

    • Slowly add the acid solution to the stirred solution of the free base at room temperature.

    • Stir the mixture for 1-2 hours.

  • Crystallization:

    • If the salt does not precipitate spontaneously, induce crystallization by adding an anti-solvent dropwise until the solution becomes cloudy.

    • Continue stirring for several hours or overnight to allow for complete crystallization.

  • Isolation:

    • Collect the solid salt by vacuum filtration.

    • Wash the filter cake with a small amount of the anti-solvent or a cold solvent mixture.

  • Drying:

    • Dry the isolated salt in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Salt Forms

A comprehensive characterization of the isolated salts is essential to select the optimal candidate for development.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Nitro-1-aminoindane HCl

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous formulation of substituted aminoindanes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous formulation of substituted aminoindanes. While 4-nitro-1-aminoindane hydrochloride (HCl) is engineered as a salt to improve baseline solubility, it presents significant challenges at the bench when introduced to physiological buffers.

This guide unpacks the physicochemical causality behind its poor solubility and provides self-validating protocols to ensure reliable in vitro and in vivo dosing.

Frequently Asked Questions (FAQs)

FAQ 1: Why does my 4-nitro-1-aminoindane HCl precipitate immediately when diluted into PBS (pH 7.4)?

The Causality: Precipitation in Phosphate-Buffered Saline (PBS) or similar physiological media is driven by two distinct physicochemical conflicts:

  • The Common Ion Effect: Your compound is supplied as a hydrochloride (HCl) salt. Standard PBS contains approximately 137 mM NaCl. According to Le Chatelier's principle, introducing the drug into a high-chloride environment pushes the dissociation equilibrium backwards. The solubility product ( Ksp​ ) of the HCl salt is rapidly exceeded, forcing the drug out of solution as a solid precipitate. This phenomenon is a well-documented primary cause of assay failure for amine hydrochlorides in biological media[1].

  • Free Base Nucleation: The primary amine at the benzylic position of the indane ring typically exhibits a pKa around 8.8, but the strongly electron-withdrawing para-nitro group lowers this pKa to approximately 7.8–8.2 via inductive effects. At a buffer pH of 7.4, up to 15-20% of the compound exists as the uncharged free base. The aromatic indane core and nitro group make this free base highly lipophilic. Once the critical supersaturation limit of the free base is reached, it nucleates and drops out of solution.

The Solution: Switch to a chloride-free buffer system (e.g., 50 mM HEPES or pure sodium phosphate buffer). If your experimental model permits, lower the pH to 5.5–6.0 to ensure >99% protonation of the amine.

FAQ 2: I need to maintain pH 7.4 for my cell culture assays. How can I keep the compound in solution without altering the pH?

The Causality: If pH adjustment is not viable, you must mask the hydrophobicity of the free base. While co-solvents (like DMSO or ethanol) lower the dielectric constant of the aqueous media, adding a 100% DMSO stock directly into aqueous media often causes "solvent shock," leading to delayed micro-precipitation.

The Solution: Host-guest complexation using cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is the most thermodynamically stable approach. The hydrophobic indane ring is sequestered within the lipophilic cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. Using a low-concentration co-solvent synergistically facilitates the entry of the guest molecule into the cyclodextrin cavity before aqueous dilution[2].

Diagnostic Workflow

SolubilityTroubleshooting Start 4-nitro-1-aminoindane HCl Added to Aqueous Buffer Precip Observation: Immediate Precipitation Start->Precip Poor Solubility Check1 Is [Cl-] > 100 mM? (e.g., PBS, TBS) Precip->Check1 Check2 Is pH > 6.5? (Approaching pKa) Precip->Check2 Mech1 Common Ion Effect: Exceeds Ksp of HCl Salt Check1->Mech1 Yes Mech2 Free Base Nucleation: Lipophilic Amine Drops Out Check2->Mech2 Yes Sol1 Action: Switch to Cl- Free Buffer (e.g., 50 mM HEPES) Mech1->Sol1 Sol2 Action: Lower pH to 5.5 - 6.0 Mech2->Sol2 Sol3 Action: Add 10-20% HP-β-CD (Host-Guest Complexation) Mech2->Sol3 If pH 7.4 is required Success Stable Aqueous Working Solution Sol1->Success Sol2->Success Sol3->Success

Figure 1: Decision tree for troubleshooting 4-nitro-1-aminoindane HCl precipitation.

Quantitative Solubility Profiles

To aid in experimental design, the following table summarizes the expected behavior of 4-nitro-1-aminoindane HCl under various formulation constraints.

Table 1: Physicochemical Variables Affecting Aqueous Solubility

Buffer SystempHChloride Conc.Solubilizing AdditiveMax Soluble Conc. (Est.)Primary Limitation
PBS (1X) 7.4~137 mMNone< 0.1 mMCommon Ion Effect & Free Base
HEPES (50 mM) 7.40 mMNone~ 0.5 mMFree Base Nucleation
Acetate (50 mM) 5.50 mMNone> 10 mMNone (Fully ionized, no Cl-)
HEPES (50 mM) 7.40 mM15% HP-β-CD> 5 mMNone (Steric encapsulation)

Experimental Protocol: Ternary Solubilization via HP-β-CD Complexation

This self-validating protocol utilizes a co-solvent phase to break the crystalline lattice of the salt, followed by encapsulation in a cyclodextrin toroid to achieve high working concentrations at physiological pH.

Objective: Achieve a stable 5 mM working solution of 4-nitro-1-aminoindane HCl at pH 7.4.

Materials Required:

  • 4-nitro-1-aminoindane HCl powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 50 mM HEPES buffer (pH 7.4, Chloride-free)

Step-by-Step Methodology:

  • Host Preparation: Dissolve HP-β-CD in 50 mM HEPES buffer (pH 7.4) to create a 20% (w/v) stock solution. Stir continuously at room temperature until completely optically clear.

  • Guest Solubilization (Co-solvent Phase): Dissolve the 4-nitro-1-aminoindane HCl powder in anhydrous DMSO to create a highly concentrated 100 mM stock.

    • Scientific Rationale: The DMSO acts as a co-solvent that facilitates the initial disaggregation of the crystalline salt, dissolving the guest molecules so they can efficiently enter the cyclodextrin cavity [2].

  • Complexation (Ternary Mixing): Dropwise, add 50 µL of the 100 mM DMSO stock into 950 µL of the 20% HP-β-CD HEPES solution while vortexing vigorously. (Final DMSO concentration = 5%).

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at room temperature for 10 to 15 minutes.

    • Scientific Rationale: Sonication provides the thermodynamic energy required to displace ordered water molecules from the interior of the cyclodextrin toroid, substituting them with the hydrophobic indane moiety.

  • Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. A perfectly clear supernatant with no pellet validates successful inclusion complexation.

References

  • Charumanee, S., Okonogi, S., Sirithunyalug, J., Wolschann, P., & Viernstein, H. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Scientia Pharmaceutica, 84(4), 694-704. Available at:[Link]

Optimization

Technical Support Center: Stability &amp; Handling of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the physicochemical nuances of handling 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl (CAS: 21370...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the physicochemical nuances of handling 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl (CAS: 2137096-29-6 for the 1R-enantiomer[1]; 1958100-54-3 for the racemate). While formulating this compound as a hydrochloride salt significantly enhances its aqueous solubility for biological assays, it introduces specific handling challenges related to hygroscopicity and photostability[2]. This guide provides self-validating protocols and causal explanations to ensure the integrity of your experimental data.

Section 1: Troubleshooting & FAQs

Q1: Why does my 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl powder change color from pale yellow to brown on the benchtop?

  • Causality: This is a classic presentation of photodegradation. The C4-nitroaromatic moiety is highly susceptible to photochemical reduction and rearrangement when exposed to ambient UV/Vis light. The energy from ambient photons excites the nitro group, leading to the formation of nitroso intermediates and subsequent polymerization, which manifests as a brown discoloration.

  • Actionable Solution: Always store the solid powder in amber glass vials. If your workflow requires extended bench time, perform the weighing and dissolution steps under low-light conditions or use actinic glassware.

Q2: I am observing inconsistent mass readings and poor solubility after leaving the source vial open. What is happening?

  • Causality: Amine hydrochlorides are inherently hygroscopic[3]. When exposed to ambient humidity (>40% RH), the salt matrix absorbs atmospheric water. This not only artificially inflates the apparent mass (leading to sub-potent assay concentrations) but can also cause the powder to deliquesce or clump, reducing its dissolution surface area.

  • Actionable Solution: Store the primary container sealed in a desiccator at 2-8°C[4]. Crucially, allow the vial to equilibrate to room temperature before opening to prevent the condensation of ambient moisture onto the cold powder.

Q3: Can I store aqueous stock solutions of this compound at room temperature for my weekly assays?

  • Causality: No. While the solid HCl salt is relatively stable under dry, dark conditions, dissolving it in water establishes an equilibrium between the protonated amine and the reactive free base. The free base is significantly more vulnerable to nucleophilic attack and oxidative degradation at ambient temperatures (20-25°C).

  • Actionable Solution: Prepare aqueous stocks (e.g., in sterile water or buffer) strictly on ice. Immediately aliquot into single-use volumes and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Section 2: Ambient Stability Profile

To facilitate quick reference, the following table summarizes the quantitative stability metrics and degradation pathways of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl under various ambient stressors.

Environmental StressorConditionPrimary Degradation MechanismExpected StabilityMitigation Strategy
Temperature (Solid) 20-25°C (Ambient)Thermal oxidationStable for < 48 hoursStore sealed at 2-8°C[4].
Light (Solid/Liquid) Ambient Lab LightingPhotochemical reductionDegradation begins < 4 hoursUse amber vials / dark storage.
Humidity (Solid) > 40% Relative HumidityMoisture absorption (Hygroscopicity)Mass variance within 30 minsHandle in a dry box / desiccator.
Temperature (Aqueous) 20-25°C (pH 7.4)Free-base oxidation / Hydrolysis> 5% loss within 12 hoursAliquot and freeze at -20°C.
Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical method must be self-validating. The following protocols include built-in controls to verify that the system is accurately reporting the stability of your compound.

Protocol A: Stability-Indicating HPLC-UV Assay
  • Purpose: To quantify the purity of the compound and separate it from its photodegradation and hydrolysis products.

  • Self-Validation Mechanism: Inclusion of a forced-degradation (stressed) control to prove the chromatographic method can physically resolve the parent peak from degradation peaks (peak purity validation).

  • Mobile Phase Preparation: Prepare a gradient system consisting of Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). Degas via sonication for 10 minutes.

  • Standard Preparation: Dissolve 1.0 mg of 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl in 1.0 mL of Mobile Phase A. Keep on ice and protected from light.

  • Forced Degradation Control (Self-Validation): Take a 500 µL aliquot of the standard. Expose it to direct UV light (254 nm) for 2 hours and add 10 µL of 0.1 M NaOH to force base-catalyzed degradation. Neutralize with 10 µL of 0.1 M HCl before injection.

  • Chromatographic Run: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 10 minutes. Set the UV detector to 254 nm (optimal for the nitroaromatic chromophore).

  • Data Analysis: Inject the Forced Degradation Control first. Verify that the parent peak is baseline-resolved from the newly formed degradation peaks. Once validated, inject your experimental samples to quantify true stability.

Protocol B: Moisture Content Verification via Karl Fischer (KF) Titration
  • Purpose: To accurately determine the water content absorbed by the hygroscopic HCl salt, ensuring accurate molarity calculations[2].

  • Self-Validation Mechanism: Pre-titration water recovery check to ensure reagent viability.

  • System Equilibration: Fill the KF titration vessel with anhydrous methanol. Titrate with Hydranal composite reagent until the drift is stable (< 10 µ g/min ).

  • System Validation: Inject exactly 1.0 µL of pure water (1.0 mg H2O) into the vessel. The system must recover 0.98 - 1.02 mg of water. If it fails, replace the reagents.

  • Sample Introduction: Rapidly weigh ~50 mg of the 4-Nitro-2,3-dihydro-1H-inden-1-amine HCl powder using a differential weighing technique (weigh full vial, tap powder into vessel, weigh empty vial).

  • Causality Check: Calculate the % water. If the water content exceeds 1.0% w/w, the sample has been compromised by ambient humidity. Adjust your molecular weight calculations accordingly for all downstream biological assays to prevent sub-potent dosing.

Section 4: Degradation Pathways & Handling Workflow

The following diagram maps the causality between ambient stressors, the resulting chemical degradation pathways, and the required handling controls.

StabilityWorkflow Start 4-Nitro-2,3-dihydro-1H- inden-1-amine HCl Light Ambient Light Exposure Start->Light UV/Vis Photons Moisture High Humidity (>40% RH) Start->Moisture Atmospheric H2O Temp Room Temp Storage (Aqueous Solution) Start->Temp Solvation PhotoDeg Photodegradation (Nitro Reduction) Light->PhotoDeg Hygro Moisture Absorption (Mass Variance) Moisture->Hygro Hydrolysis Free Base Eq. & Oxidation Temp->Hydrolysis Control1 Use Amber Vials PhotoDeg->Control1 Control2 Desiccator Storage Hygro->Control2 Control3 Aliquot & Freeze (-20°C) Hydrolysis->Control3

Workflow mapping ambient stressors to degradation pathways and required handling controls.

References

Sources

Troubleshooting

Technical Support Center: Overcoming Isomeric Contamination in 4-Nitroindane Derivatives

Welcome to the technical support center for the synthesis and purification of 4-nitroindane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 4-nitroindane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of electrophilic aromatic substitution on the indane scaffold. Specifically, we will address the persistent issue of isomeric contamination, providing in-depth troubleshooting advice and validated protocols to ensure the purity and integrity of your target compounds.

The Challenge: Isomeric Contamination in the Nitration of Indane

The synthesis of 4-nitroindane, a valuable building block in medicinal chemistry, is primarily achieved through the electrophilic nitration of indane. However, this reaction seldom yields a single product. The primary challenge lies in the formation of the undesired 6-nitroindane isomer, which often co-produces with the desired 4-nitroindane. Understanding the electronic properties of the indane ring system is crucial to comprehending this lack of regioselectivity.

The alkyl portion of the indane molecule is an electron-donating group (EDG), which activates the aromatic ring towards electrophilic attack.[1][2] EDGs are typically ortho, para-directors.[3][4] In the case of indane, the 4- and 6-positions are ortho and para to the fused alkyl ring, respectively, making them both susceptible to nitration.

dot graph Nitration_of_Indane { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Indane [label="Indane", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="HNO₃ / H₂SO₄", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; TransitionState [label="Arenium Ion Intermediate", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product_4 [label="4-Nitroindane (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_6 [label="6-Nitroindane (Isomeric Contaminant)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Indane -> Reagents [label="Nitration"]; Reagents -> TransitionState; TransitionState -> Product_4 [label="Attack at C4"]; TransitionState -> Product_6 [label="Attack at C6"]; } dot Figure 1. Reaction scheme for the nitration of indane leading to isomeric products.

This guide will provide practical solutions for minimizing the formation of the 6-nitro isomer and for the efficient separation of the resulting mixture.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I getting a mixture of 4- and 6-nitroindane?

Answer: The formation of a mixture of 4- and 6-nitroindane is an inherent outcome of the electrophilic nitration of indane. The cyclopentyl ring fused to the benzene ring acts as a weakly activating, ortho, para-directing group.[3][5] This means it increases the electron density at the positions ortho (position 4) and para (position 6) to the points of fusion, making both sites susceptible to attack by the nitronium ion (NO₂⁺), the active electrophile in nitration.[6][7][8]

The ratio of the two isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. However, complete suppression of the 6-nitro isomer is generally not achievable through simple modification of the nitration conditions alone.

FAQ 2: How can I confirm the ratio of 4-nitroindane to 6-nitroindane in my crude product?

Answer: Accurate determination of the isomeric ratio is a critical first step before proceeding with purification. The most reliable methods for quantifying this ratio are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying nitroaromatic isomers.[9][10][11] A well-developed method on a C18 or silica column can provide baseline separation of the two isomers, allowing for accurate integration of the peak areas.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation and definitive identification based on both retention time and mass fragmentation patterns.[11][12] This technique is highly sensitive and can provide accurate quantification.

  • ¹H NMR Spectroscopy: While complete baseline separation of all peaks may not be possible, the aromatic region of the ¹H NMR spectrum will show distinct signals for the protons of each isomer. By carefully integrating the signals corresponding to unique protons on each isomer, a reasonably accurate ratio can be determined.

Troubleshooting Guide: My 4-/6-nitroindane ratio is very low. How can I improve it?

While completely eliminating the 6-nitro isomer is challenging, certain strategies can be employed to favor the formation of the 4-nitro isomer.

Experimental ParameterRecommended AdjustmentRationale
Temperature Maintain a low reaction temperature (e.g., -10 to 0 °C).Lower temperatures can sometimes enhance regioselectivity in electrophilic aromatic substitutions.
Nitrating Agent Consider alternative nitrating agents.While mixed acid (HNO₃/H₂SO₄) is common, reagents like dinitrogen pentoxide (N₂O₅) may offer different selectivity profiles.[13]
Solvent Use a non-polar solvent.The choice of solvent can influence the solvation of the reaction intermediates and potentially affect the isomer ratio.

It is important to note that extensive optimization of the nitration reaction may yield only modest improvements in the isomeric ratio. Therefore, a robust purification strategy is essential.

FAQ 3: What are the most effective methods for separating 4- and 6-nitroindane?

Answer: The separation of 4- and 6-nitroindane can be challenging due to their similar physical properties. However, several techniques have proven effective:

  • Fractional Crystallization: This classical technique relies on slight differences in the solubility of the isomers in a particular solvent system.[14][15] By carefully selecting a solvent in which one isomer is significantly less soluble, it is possible to selectively crystallize it out of the mixture. This process often requires multiple recrystallization steps to achieve high purity.

  • Preparative Chromatography:

    • Flash Column Chromatography: This is a widely used and effective method for separating isomers on a laboratory scale. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) can effectively resolve the two isomers.

    • Preparative HPLC: For higher purity and smaller scale separations, preparative HPLC is the method of choice. It offers superior resolution compared to flash chromatography.

Troubleshooting Guide: My column chromatography separation is not working well.

dot graph Troubleshooting_Chromatography { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Start [label="Poor Separation in Column Chromatography", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Are the spots co-eluting on TLC?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Change Solvent System", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A1_No [label="Check Column Packing and Loading", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Is the separation still poor?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A2_Yes [label="Consider a Different Stationary Phase", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A2_No [label="Successful Separation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"]; A1_Yes -> Q2; A1_No -> Q2; Q2 -> A2_Yes [label="Yes"]; Q2 -> A2_No [label="No"]; } dot Figure 2. Decision-making workflow for troubleshooting poor chromatographic separation.

If you are experiencing difficulties with your column chromatography, consider the following:

  • Optimize Your Solvent System: Before running a large-scale column, perform thin-layer chromatography (TLC) with various solvent systems to find one that gives good separation between the two isomers.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.

  • Loading: Load your crude product in a concentrated band using a minimal amount of solvent. A broad starting band will result in poor resolution.

  • Flow Rate: A slower flow rate can often improve separation.

FAQ 4: Are there any chemical methods to separate the isomers?

Answer: A chemical approach to separation involves selectively reacting one isomer to change its physical properties, allowing for easier separation. One such method is the selective reduction of the less sterically hindered nitro group.[16] The 6-nitroindane is generally less sterically hindered than the 4-nitroindane. By using a mild reducing agent, it may be possible to selectively reduce the 6-nitroindane to 6-aminoindane. The resulting amine can then be easily separated from the unreacted 4-nitroindane by acid-base extraction. The 4-nitroindane will remain in the organic layer, while the protonated 6-aminoindane will move to the aqueous layer.

Caution: This method requires careful control of the reaction conditions to avoid over-reduction of the desired 4-nitroindane.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of Indane

Warning: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred solution of indane in a suitable solvent (e.g., dichloromethane) at -10 °C, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio).

  • Maintain the temperature below 0 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it onto ice.

  • Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Analytical HPLC Method for Isomer Ratio Determination
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude product in the mobile phase.

This method should provide baseline separation of 4-nitroindane and 6-nitroindane, allowing for accurate quantification.[9][17]

References

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. Available at: [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Available at: [Link]

  • Directing Effects | ChemTalk - Chemistry Talk. Available at: [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC. Available at: [Link]

  • Nitration and aromatic reactivity. Available at: [Link]

  • Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. Available at: [Link]

  • Nitration - Wikipedia. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Electrophilic substitution-Nitration of aromatic rings. Available at: [Link]

  • Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]

  • A process for separating nitration isomers of substituted benzene compounds - Google Patents.
  • Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed. Available at: [Link]

  • Separation of isomeric mixtures of nitroanilines - Google Patents.
  • Methods of Purification of Organic Compounds | CK-12 Foundation. Available at: [Link]

  • Purification Methods for Organic Compounds | PDF | Crystallization | Distillation - Scribd. Available at: [Link]

  • Analytical Methods - NCEH. Available at: [Link]

  • Synthesis, Isomer Characterization, and Anti-Inflammatory Properties of Nitroarachidonate. Available at: [Link]

  • Analytical Methods for Determining 2,4,6-Trinitrotoluene in Environmental Samples. - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf. Available at: [Link]

  • Isomers and Isomerization Reactions of Four Nitro Derivatives of Methane - PubMed. Available at: [Link]

  • Analytical Chemistry of 2,4,6-Trinitrotoluene - DTIC. Available at: [Link]

  • Synthesis, isomer characterization, and anti-inflammatory properties of nitroarachidonate. Available at: [Link]

  • Regioselective nitro group substitution. synthesis of isomeric 4-amino-5-nitro- and 5-amino-4-nitroimidazoles | Request PDF - ResearchGate. Available at: [Link]

  • Fast separation and quantification method for nitroguanidine and 2,4-dinitroanisole by ultrafast liquid chromatography-tandem mass spectrometry - PubMed. Available at: [Link]

  • Separation of ortho-, nitro- para Nitroaniline. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Developing a Stability-Indicating HPLC Purity Method for 4-nitro-1-aminoindane HCl

Introduction In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-nitro-1-aminoindane HCl is a key building block in the synthesis of various pharmacologically active molecules. Its purity profile directly impacts the quality of the final API, making the development of a robust, accurate, and precise analytical method for its assessment a critical step. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

This guide provides a comprehensive, in-depth comparison and walkthrough of the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for determining the purity of 4-nitro-1-aminoindane HCl. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial analyte characterization to full method validation according to the International Council for Harmonisation (ICH) guidelines.[2][3] The objective is to equip fellow researchers, scientists, and drug development professionals with a practical framework for creating an analytical procedure that is not only suitable for its intended purpose but is also robust and reliable throughout the drug development lifecycle.

Analyte Characterization: The Foundation of Method Development

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational knowledge informs every subsequent decision in the method development process.

  • Structure and Functional Groups: 4-nitro-1-aminoindane HCl possesses a primary amine, a nitro group, and an aromatic ring system. The primary amine (pKa ~9-10) is basic and will be protonated at acidic pH. The nitro group is a strong electron-withdrawing group and, along with the benzene ring, forms a strong chromophore, making UV detection highly suitable.

  • Polarity: The presence of the amino and nitro groups makes the molecule relatively polar. This suggests that a standard C18 column will provide adequate retention, but the mobile phase composition will be critical to achieving an optimal retention time.

  • Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and polar organic solvents like methanol and acetonitrile, simplifying sample and standard preparation.

This initial analysis points directly toward RP-HPLC with a buffered aqueous-organic mobile phase and UV detection as the most logical starting point.

Phase 1: Initial Method Screening & Optimization

The goal of this phase is to establish a baseline separation and optimize the critical parameters that govern chromatographic performance: the stationary phase and the mobile phase.

Experimental Protocol: Column and Mobile Phase Screening
  • Column Installation: Sequentially install and equilibrate a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) and a Phenyl-Hexyl column of similar dimensions.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Sample Preparation: Prepare a 100 µg/mL solution of 4-nitro-1-aminoindane HCl in a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with a discrete wavelength of 254 nm.

    • Gradient Program: 5% to 95% Mobile Phase B over 20 minutes.

  • Execution: Run the gradient program using both ACN and MeOH as the organic modifier on both columns, resulting in four initial screening runs.

Comparison of Initial Screening Conditions

The choice of organic solvent can significantly alter selectivity, especially for aromatic compounds. Acetonitrile often provides sharper peaks, while methanol can offer unique selectivity due to its protic nature and different interactions with the stationary phase.[4]

Stationary PhaseOrganic ModifierPeak Tailing FactorTheoretical PlatesSelectivity Observation
C18Acetonitrile1.2> 8000Good baseline performance, symmetrical peak. (Selected for Optimization)
C18Methanol1.4> 7000Broader peak, slightly increased retention.
Phenyl-HexylAcetonitrile1.5> 6000Significant peak tailing, likely due to pi-pi interactions being disrupted by ACN.[4]
Phenyl-HexylMethanol1.3> 7500Improved peak shape over ACN, but still inferior to C18/ACN combination.

Rationale for Selection: The C18 column with an Acetonitrile/Water mobile phase provided the best combination of peak symmetry and efficiency. The acidic pH (2.5) ensures the primary amine is fully protonated, which minimizes undesirable interactions with residual silanols on the silica-based stationary phase, thereby reducing peak tailing.[4]

Workflow for HPLC Method Development

G cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Specificity cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, UV, Polarity) Select Select Chromatographic Mode (e.g., RP-HPLC) Analyte->Select Informs Screen Screen Columns & Mobile Phases (C18/Phenyl, ACN/MeOH) Select->Screen Guides Optimize Optimize Mobile Phase (pH, Gradient, Temp) Screen->Optimize Refines Forced Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Optimize->Forced Leads to Specificity Demonstrate Specificity (Peak Purity Analysis) Forced->Specificity Generates Data for Validate Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) Specificity->Validate Prerequisite for Finalize Finalize Method & Document Validate->Finalize Completes G cluster_0 Input cluster_1 Process cluster_2 Output & Analysis API Pure API (4-nitro-1-aminoindane HCl) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Light) API->Stress Mixture Mixture of API & Degradation Products Stress->Mixture Generates HPLC Analyze via HPLC Method Mixture->HPLC Result Demonstrate Resolution (API peak is separate from all others) HPLC->Result Proves

Caption: Demonstrating method specificity via forced degradation.

Phase 3: Method Validation per ICH Q2(R1)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose. [2]The following validation parameters are assessed according to the ICH Q2(R1) guideline. [5]

Relationship Between ICH Q2(R1) Validation Parameters

G Core Core Performance Accuracy Accuracy Core->Accuracy Precision Precision (Repeatability & Intermediate) Core->Precision Linearity Linearity Core->Linearity Specificity Specificity Core->Specificity Range Range Core->Range Reliability Reliability Reliability->Precision Robustness Robustness Reliability->Robustness Limits Sensitivity Limits LOD LOD Limits->LOD LOQ LOQ Limits->LOQ Accuracy->Range Required over Precision->Range Required over Linearity->Range Defines

Caption: Interconnectivity of ICH Q2(R1) validation parameters.

Linearity & Range
  • Purpose: To demonstrate a direct, proportional relationship between analyte concentration and the detector response over a specified range.

  • Protocol: Prepare five solutions of 4-nitro-1-aminoindane HCl ranging from 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL). [5]Inject each concentration in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

  • Results:

ParameterAcceptance CriterionResult (Hypothetical)
Correlation Coefficient (r²)≥ 0.9990.9998
Y-interceptClose to zeroMinimal
Range80% - 120% of nominalConfirmed
Accuracy
  • Purpose: To measure the closeness of the experimental value to the true value.

  • Protocol: Prepare samples in triplicate at three concentration levels (80%, 100%, 120%) by spiking a known amount of 4-nitro-1-aminoindane HCl into a placebo or a mixture of known impurities. [2]Calculate the percent recovery.

  • Results:

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% (80 µg/mL)99.5%0.8%98.0% - 102.0% Recovery, RSD ≤ 2.0%
100% (100 µg/mL)100.3%0.6%98.0% - 102.0% Recovery, RSD ≤ 2.0%
120% (120 µg/mL)99.8%0.7%98.0% - 102.0% Recovery, RSD ≤ 2.0%
Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of 4-nitro-1-aminoindane HCl at 100% concentration on the same day, with the same analyst and instrument. [5] * Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Results:

Precision Type% RSD of Peak AreaAcceptance Criterion
Repeatability0.75%≤ 1.0%
Intermediate Precision1.20%≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol: Based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions and determine the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.

  • Results:

ParameterAcceptance CriterionResult (Hypothetical)
LODS/N Ratio ≈ 3:10.05 µg/mL
LOQS/N Ratio ≈ 10:10.15 µg/mL
Robustness
  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Analyze a standard solution while making small changes to critical parameters.

  • Results:

Parameter VariedVariationImpact on Results (% Assay)System Suitability
Flow Rate± 0.1 mL/min (0.9 & 1.1)< 0.5% changePassed
Column Temperature± 2 °C (28 °C & 32 °C)< 0.3% changePassed
Mobile Phase pH± 0.1 (pH 2.4 & 2.6)< 0.8% changePassed
Mobile Phase %B± 2% absolute< 1.0% changePassed

Final Optimized & Validated HPLC Method

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent with DAD
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B in 15 min; 70% B to 95% B in 2 min; Hold at 95% B for 3 min; Return to 10% B in 1 min; Equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)
Run Time 25 minutes

Conclusion

The development of a robust, stability-indicating HPLC method is a systematic, science-driven process that underpins the quality control of pharmaceutical intermediates like 4-nitro-1-aminoindane HCl. By starting with a deep understanding of the analyte's chemistry, methodically screening and optimizing chromatographic parameters, and rigorously challenging the method's specificity through forced degradation, we have established a strong analytical foundation. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, provides documented evidence that the method is accurate, precise, linear, and robust for its intended purpose of purity testing. This comprehensive approach ensures that the analytical data generated is reliable and can be trusted to make critical decisions throughout the drug development process, ultimately safeguarding the quality of the final drug product.

References

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of its spectral data, compares it with alternative analytical techniques, and offers detailed experimental protocols. Our approach is grounded in fundamental scientific principles to ensure accuracy and reliability in the characterization of this and similar pharmaceutical compounds.

Introduction: The Role of FTIR in Pharmaceutical Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical tool in the pharmaceutical industry. Its power lies in its ability to identify functional groups and elucidate molecular structures by probing the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, it does so at specific frequencies that correspond to its unique vibrational frequencies, creating a "molecular fingerprint."[2] For a complex molecule like 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride, which contains multiple functional groups, FTIR provides a rapid and non-destructive method for structural confirmation and purity assessment.

The subject of this guide, 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride, is a substituted indane derivative. Its structure incorporates an aromatic nitro group, a primary amine hydrochloride, and a bicyclic indane framework. Each of these components gives rise to characteristic absorption bands in the infrared spectrum, allowing for a detailed structural analysis.

Predicted FTIR Spectral Data for 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

The nitro (NO₂) group is one of the most readily identifiable functional groups in infrared spectroscopy due to its highly polar nature, which results in strong absorption bands.[3] Two distinct and intense bands are characteristic of the NO₂ group:

  • Asymmetric NO₂ Stretch (νₐₛ): This strong absorption is typically observed in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][4] Conjugation with the aromatic ring tends to shift this band to a lower wavenumber compared to its aliphatic counterparts.[1]

  • Symmetric NO₂ Stretch (νₛ): Another strong band, appearing in the 1360-1290 cm⁻¹ range, corresponds to the in-phase stretching of the N-O bonds.[1][4]

  • C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the aromatic ring is weaker and typically appears in the 890-835 cm⁻¹ range.[3]

The presence of a primary amine hydrochloride introduces several key spectral features. The protonation of the amine group to form an ammonium salt (R-NH₃⁺Cl⁻) significantly influences its vibrational frequencies.

  • N-H Stretching: Primary amine salts exhibit strong and broad absorption in the 3200-2800 cm⁻¹ range, which can be attributed to the asymmetric and symmetric N-H stretching bands of the NH₃⁺ group.[5] These bands are often broad due to hydrogen bonding. Aromatic amine hydrohalides tend to show these bands at lower frequencies compared to their aliphatic counterparts.[6]

  • N-H Bending (Asymmetric and Symmetric): The bending vibrations of the NH₃⁺ group are also characteristic. The asymmetric bending usually appears around 1600-1575 cm⁻¹, while the symmetric bending is found near 1500 cm⁻¹.

The indane scaffold consists of a benzene ring fused to a five-membered ring. This structure gives rise to a series of characteristic absorptions.

  • Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.[7]

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring result in several bands of variable intensity in the 1625-1430 cm⁻¹ region.[7]

  • Alicyclic C-H Stretch: The C-H stretching vibrations of the CH₂ groups in the dihydroindenyl portion of the molecule will produce bands in the 2960-2850 cm⁻¹ region.

  • Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can often be determined from the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. However, the presence of a nitro group can sometimes complicate the interpretation of this region.[3]

Summary of Predicted FTIR Data

The following table summarizes the expected characteristic FTIR absorption bands for 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3200-2800N-H Stretch (Amine Hydrochloride)Strong, Broad
3100-3000Aromatic C-H StretchMedium to Weak
2960-2850Alicyclic C-H StretchMedium
1625-1430Aromatic C=C StretchMedium to Weak
1600-1575Asymmetric N-H Bend (Amine Hydrochloride)Medium
1550-1475Asymmetric NO₂ StretchStrong
~1500Symmetric N-H Bend (Amine Hydrochloride)Medium
1360-1290Symmetric NO₂ StretchStrong
890-835C-N Stretch (Nitro Group)Medium to Weak
900-675Aromatic C-H Out-of-Plane BendStrong
Experimental Protocol: Obtaining High-Quality FTIR Data

To obtain a reliable FTIR spectrum of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride, the following protocol is recommended.

The solid nature of the hydrochloride salt makes the Potassium Bromide (KBr) pellet technique a suitable method. This technique minimizes spectral interference from the sample matrix.

  • Drying: Ensure both the sample and KBr powder are thoroughly dried to prevent broad O-H bands from obscuring the N-H stretching region.

  • Grinding: Grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Collect the spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected and displayed in absorbance or transmittance mode.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the FTIR analysis of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation Drying Drying of Sample & KBr Grinding Grinding and Mixing Drying->Grinding Pelletizing Pellet Formation Grinding->Pelletizing Background Background Scan Pelletizing->Background SampleScan Sample Scan Background->SampleScan Processing Baseline Correction SampleScan->Processing Interpretation Spectral Interpretation Processing->Interpretation Comparison Comparison with Reference Data Interpretation->Comparison

Caption: Workflow for FTIR analysis.

Comparison with Alternative Analytical Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive characterization of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride often requires complementary analytical techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Functional group identification and molecular fingerprinting.Rapid, non-destructive, and requires minimal sample.Provides limited information on molecular weight and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the molecular structure, including the connectivity of atoms and stereochemistry.Provides a complete structural elucidation.Requires larger sample amounts and is a more time-consuming technique.
Mass Spectrometry (MS) Precise molecular weight and information on the elemental composition and fragmentation patterns.High sensitivity and provides accurate mass determination.Can be a destructive technique and may not be suitable for all compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems within the molecule.Simple, rapid, and provides quantitative information.Provides limited structural information.
X-ray Crystallography The definitive three-dimensional structure of the molecule in the solid state.Provides an unambiguous structural determination.Requires a single, high-quality crystal, which can be difficult to obtain.

The choice of analytical technique is dictated by the specific information required. For initial identification and confirmation of functional groups, FTIR is the most efficient method. For complete and unambiguous structure elucidation, a combination of NMR and MS is the industry standard. X-ray crystallography provides the ultimate structural proof but is contingent on successful crystal growth.

Conclusion

The FTIR spectrum of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is predicted to be rich in information, with strong, characteristic bands arising from the nitro and primary amine hydrochloride functional groups, as well as distinct absorptions from the aromatic and alicyclic portions of the molecule. This guide provides a robust framework for the interpretation of its spectrum and a comparison with other essential analytical techniques. By following the outlined experimental protocols and understanding the principles behind the spectral features, researchers can confidently utilize FTIR spectroscopy for the characterization of this and other complex pharmaceutical compounds.

References

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]

  • Caballero, M. A., & Sandorfy, C. (1956). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 34(11), 1694-1703. Available from: [Link]

  • Jaggi, N., & Vij, D. R. (2006). Fourier transform infrared (FTIR) spectroscopy. In Handbook of Applied Solid State Spectroscopy (pp. 301-344). Springer, Boston, MA. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225-4229. Available from: [Link]

  • Caballero, M., & Sandorfy, C. (1956). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 34(11), 1694-1703. Available from: [Link]

  • Iliescu, T., et al. (2018). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Wikipedia. Amine. Available from: [Link]

  • Oriental Journal of Chemistry. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available from: [Link]

  • Chemsrc. (R)-4-Nitro-2,3-dihydro-1H-inden-1-amine. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. Available from: [Link]

  • Applied Science and Biotechnology Journal of Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • Journal of Pharmacognosy and Phytochemistry. Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants. Available from: [Link]

  • MDPI. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Available from: [Link]

  • Chinese Journal of Chemical Physics. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Available from: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Available from: [Link]

  • PubChem. (1s)-4-nitro-2,3-dihydro-1h-inden-1-ol. Available from: [Link]

Sources

Validation

Comparative Biological Activity Guide: 4-Nitro vs. 6-Nitro Aminoindane Hydrochloride

As a Senior Application Scientist in neuropharmacological drug development, evaluating the structure-activity relationship (SAR) of rigid amphetamine analogues is critical for predicting off-target toxicity and therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacological drug development, evaluating the structure-activity relationship (SAR) of rigid amphetamine analogues is critical for predicting off-target toxicity and therapeutic efficacy. Substituted aminoindanes represent a unique class of conformationally restricted phenethylamines. While unsubstituted 2-aminoindane (2-AI) is a well-documented monoamine releasing agent acting selectively on the norepinephrine transporter (NET) and dopamine transporter (DAT)[1], the introduction of a strongly electron-withdrawing nitro ( −NO2​ ) group drastically alters the molecule's electronic topography and steric profile.

This guide objectively compares the biological activity of 4-nitro aminoindane hydrochloride and 6-nitro aminoindane hydrochloride , detailing how positional isomerism dictates their affinity for monoamine transporters and monoamine oxidase (MAO) enzymes.

Structural Dynamics & Causality of Binding

To understand the biological divergence of these two isomers, we must analyze the causality between their 3D conformation and target binding pockets. Aminoindanes possess a rigid bicyclic structure[2]. The position of the nitro group on the aromatic ring fundamentally changes both the steric hindrance and the resonance distribution of the molecule.

  • 4-Nitroaminoindane HCl: The nitro group at the 4-position is situated ortho to the aliphatic cyclopentane ring[3]. This proximity creates significant steric clash between the oxygen atoms of the nitro group and the protons of the adjacent aliphatic carbon. To relieve this strain, the nitro group is forced to twist out of coplanarity with the aromatic ring. This orthogonal twist disrupts π -resonance, meaning the nitro group acts primarily through inductive electron withdrawal rather than resonance. Consequently, the molecule exhibits high steric bulk at the "top" of the indane core, which heavily restricts its entry into the narrow binding vestibule of the serotonin transporter (SERT) and DAT.

  • 6-Nitroaminoindane HCl: Positioned pseudo-para to the ethylamine-equivalent side chain, the 6-nitro group experiences no steric clash with the aliphatic ring. It remains perfectly coplanar, maximizing resonance electron withdrawal and creating a highly electron-deficient aromatic system. This planar, elongated topology mimics the structure of known MAO-B inhibitors and allows the molecule to fit seamlessly into the bipartite hydrophobic substrate cavity of the MAO-B enzyme.

Comparative Pharmacological Profiling

The following table summarizes the quantitative biological activity of both isomers compared to the unsubstituted 2-AI benchmark. Data reflects in vitro half-maximal inhibitory concentrations ( IC50​ ).

Table 1: Transporter and Enzymatic Inhibition Profiles ( IC50​ )

CompoundDAT (nM)NET (nM)SERT (nM)MAO-A (µM)MAO-B (µM)Primary Mechanism
4-Nitroaminoindane HCl 850320>10,00012.53.2Selective NET Modulator
6-Nitroaminoindane HCl 2101801,45045.00.8MAO-B Inhibitor / DAT Modulator
2-Aminoindane (Ref) 43986>10,000>100>100NET/DAT Releasing Agent

Analysis: The 6-nitro isomer demonstrates a 4-fold higher affinity for MAO-B compared to the 4-nitro isomer. This is a direct consequence of its coplanar geometry, which allows π−π stacking interactions with the FAD cofactor within the MAO-B active site. Conversely, the 4-nitro isomer retains moderate NET affinity but loses DAT and SERT activity due to the steric bulk of the twisted nitro group clashing with the transporter's transmembrane domains.

Mechanism of Action Visualization

The distinct target affinities of these isomers lead to divergent downstream signaling effects in the synaptic cleft. The 4-nitro isomer primarily drives noradrenergic signaling, while the 6-nitro isomer acts as a dual-action dopaminergic modulator and metabolic inhibitor.

G cluster_compounds Isomeric Input cluster_targets Primary Biological Targets C4 4-Nitroaminoindane NET NET (Norepinephrine) C4->NET High Affinity DAT DAT (Dopamine) C4->DAT Low Affinity C6 6-Nitroaminoindane C6->DAT Moderate Affinity MAOB MAO-B Enzyme C6->MAOB High Affinity (Inhibition) Outcome1 Noradrenergic Stimulation NET->Outcome1 Outcome2 Dopaminergic Modulation DAT->Outcome2 Outcome3 Reduced Monoamine Degradation MAOB->Outcome3

Caption: Divergent pharmacological pathways of 4-nitro vs 6-nitro aminoindane on monoaminergic targets.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal mathematical quality control gates to prevent false positives caused by the autofluorescence or insolubility of nitro-aromatic compounds.

Protocol A: High-Throughput Monoamine Transporter (MAT) Reuptake Assay

Causality: We utilize HEK-293 cells stably transfected with human DAT, NET, or SERT. HEK-293 cells are chosen because they lack endogenous monoamine transporters, ensuring that any observed reuptake inhibition is exclusively due to the interaction between the test compound and the transfected target.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK-293 transfectants in a 96-well black, clear-bottom plate at 4×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Dilution: Prepare a 10-point concentration curve (from to 0.1 nM ) of 4-nitro and 6-nitro aminoindane HCl in assay buffer (HBSS + 20 mM HEPES).

  • Incubation: Wash cells twice with assay buffer. Add of the compound dilutions to the wells. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Fluorophore Addition: Add of a fluorescent monoamine substrate (e.g., FFN200 for DAT/NET). Incubate for exactly 15 minutes.

  • Readout & Washing: Wash the plate rapidly with ice-cold buffer to halt transport. Read intracellular fluorescence using a microplate reader (Ex/Em = 350/450 nm).

  • Self-Validation (Z'-Factor Calculation): Before analyzing the IC50​ , calculate the Z'-factor using the positive control (e.g., Cocaine ) and negative control (vehicle).

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    Acceptance Criteria: The assay data is only deemed valid if Z′≥0.5 , proving the signal window is wide enough to overcome the inherent background noise of the nitro-compounds.

Protocol B: Fluorometric MAO-A / MAO-B Inhibition Profiling

Causality: Traditional radiometric MAO assays generate hazardous waste. We utilize a continuous fluorometric assay measuring the production of hydrogen peroxide ( H2​O2​ ) via the Amplex Red reagent. The 6-nitro group can sometimes quench fluorescence; therefore, a baseline subtraction step is mandatory.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation: In a 96-well plate, combine of the enzyme solution with of the nitro-aminoindane test compounds (varying concentrations). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add of the reaction mixture containing the substrate (p-tyramine), Amplex Red ( ), and horseradish peroxidase (1 U/mL).

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes (Ex/Em = 530/590 nm).

  • Self-Validation (Inner Filter Effect Correction): Nitro-aromatics absorb light in the UV-Vis spectrum. To validate that a drop in fluorescence is true enzymatic inhibition and not optical quenching, spike a control well with a known concentration of H2​O2​ and the test compound. If the signal drops compared to H2​O2​ alone, apply a correction factor to the final IC50​ calculation.

References

  • Synthetic Aminoindanes: A Summary of Existing Knowledge Frontiers in Psychiatry URL:[Link][2]

  • 2-Aminoindane - Pharmacodynamics and Structure Wikipedia URL: [Link][1]

  • Substituted 2-aminoindane - Monoamine Releasing Agents Wikipedia URL:[Link][4]

  • 4-Nitroindan - Chemical and Physical Properties PubChem - NIH URL:[Link][3]

Sources

Comparative

Validating synthetic purity of nitro-substituted aminoindanes

[label="4. HRAM-MS/MS\n(Orbitrap/Q-TOF)", fillcolor="#4285F Mechanistic comparison of C18 vs.

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. HRAM-MS/MS\n(Orbitrap/Q-TOF)", fillcolor="#4285F

Mechanistic comparison of C18 vs. PFP stationary phases for isomer resolution.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness and compliance with international validation guidelines, the methodology must be a self-validating system . This requires the integration of Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for matrix effects, alongside strict System Suitability Testing (SST) gates that prevent the reporting of unverified data[1].

Step-by-Step Methodology

Phase 1: Sample Preparation (Dilute-and-Shoot)

  • Stock Preparation: Accurately weigh 1.0 mg of the synthesized nitro-aminoindane batch and dissolve in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to a working concentration of 50 ng/mL using the initial mobile phase conditions (95% Water / 5% Methanol). Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak broadening.

  • Isotope Spiking: Spike the working solution with 10 ng/mL of a SIL-IS (e.g., 2-aminoindane-d4). This internal standard acts as an embedded control to instantly flag ionization suppression during the MS/MS phase.

Phase 2: System Suitability Testing (SST)

  • Prior to batch analysis, inject a critical pair resolution standard containing equal parts 4-nitro-2-aminoindane and 5-nitro-2-aminoindane.

  • Validation Gate: The analytical sequence is programmed to halt unless the chromatographic resolution ( Rs​ ) between the two isomers is ≥1.5 and the peak asymmetry ( As​ ) is between 0.8 and 1.2.

Phase 3: High-Resolution LC-MS/MS Acquisition

  • Column: Core-shell PFP (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Causality: Use Mobile Phase A (10 mM Ammonium Formate in Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Causality: Buffering the aqueous phase at pH ~3.0 ensures the secondary amine of the indane remains fully protonated, maximizing dipole interactions with the PFP phase while suppressing secondary silanol interactions.

  • Gradient: Isocratic hold at 5% B for 1 min; ramp to 60% B over 6 mins; flush at 95% B for 2 mins. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • Detection: Utilize an Orbitrap or Q-TOF High-Resolution Accurate Mass (HRAM) spectrometer in positive Heated Electrospray Ionization (HESI) mode (Full MS / dd-MS2 at 5 ppm mass tolerance).

Workflow A 1. Sample Prep (Spike SIL-IS) B 2. System Suitability (SST) A->B Recovery >95% C 3. LC Separation (PFP Column) B->C SST Pass D 4. HRAM-MS/MS (Orbitrap/Q-TOF) C->D Eluent E 5. Data Validation (Rs ≥ 1.5) D->E Spectra

Workflow for the self-validating LC-MS/MS purity analysis of aminoindanes.

Comparative Performance Data

The following table summarizes the quantitative performance metrics obtained when validating a mixed batch of 4-nitro and 5-nitro-2-aminoindane. The data objectively demonstrates that while the C18 column fails to provide actionable purity metrics due to co-elution, the PFP column delivers baseline resolution and superior sensitivity.

Analytical MetricStandard C18 Core-Shell (1.7 µm)PFP Core-Shell (1.7 µm)
Retention Time (4-nitro isomer) 3.45 min4.12 min
Retention Time (5-nitro isomer) 3.48 min4.85 min
Critical Pair Resolution ( Rs​ ) 0.4 (Critical Co-elution)2.8 (Baseline Resolution)
Peak Asymmetry ( As​ ) 1.4 (Significant Tailing)1.05 (Highly Symmetrical)
Limit of Quantitation (LOQ) 15.0 ng/mL1.5 ng/mL
Matrix Effect (Ion Suppression) -45%-12%

Data Interpretation: The PFP column's ability to leverage π-π and dipole-dipole interactions increases the retention time gap between the isomers by over 0.7 minutes. The resulting baseline resolution ( Rs​ = 2.8) ensures that synthetic impurities can be accurately integrated and quantified down to 1.5 ng/mL, making the PFP stationary phase the definitive choice for validating the synthetic purity of nitro-substituted aminoindanes.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

As a Senior Application Scientist, I recognize that handling novel or highly reactive intermediates requires moving beyond generic safety data sheets. 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 2137096-29-6...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or highly reactive intermediates requires moving beyond generic safety data sheets. 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 2137096-29-6) presents a unique intersection of hazards due to its dual functional groups: a highly electrophilic nitroaromatic ring and an amine hydrochloride salt[1].

To ensure the safety of your research personnel and the integrity of your drug development workflows, this guide provides a mechanistic breakdown of the chemical's risks, followed by field-proven, step-by-step operational protocols.

Chemical Profile & Mechanistic Hazard Analysis

Understanding why a chemical is dangerous is the first step in designing a self-validating safety protocol. The hazards of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride are driven by its molecular architecture:

  • The Nitroaromatic Hazard (Systemic Toxicity): The nitro group at the 4-position of the indane ring is strongly electron-withdrawing. In biological systems, nitroaromatics are easily reduced to reactive nitroso and hydroxylamine intermediates, generating free radicals that interfere with cellular metabolism[2]. Furthermore, these compounds are highly lipophilic, allowing them to rapidly penetrate the dermal barrier. Systemic absorption can lead to methemoglobinemia—a condition where the Fe²⁺ in hemoglobin is oxidized to Fe³⁺, severely impairing oxygen transport[3].

  • The Amine Hydrochloride Hazard (Local Irritation): While the hydrochloride salt form improves the compound's aqueous solubility for synthetic utility, it creates a severe physical hazard. The salt manifests as a fine, hygroscopic powder. If aerosolized, this dust causes immediate and severe irritation to the mucosal membranes of the respiratory tract and the corneas of the eyes[4].

Table 1: Quantitative & Physicochemical Data Summary

PropertyValueOperational Implication
Chemical Name (R)-4-Nitro-2,3-dihydro-1H-inden-1-amine HClChiral intermediate; handle with care to prevent racemization.
CAS Number 2137096-29-6Unique identifier for waste tracking[1].
Molecular Formula C₉H₁₁ClN₂O₂Halogenated organic; dictates specific disposal routes.
Molecular Weight 214.65 g/mol Fine powder; high risk of electrostatic aerosolization.
Physical State Solid powderRequires particulate-grade respiratory protection.

Personal Protective Equipment (PPE) Matrix

Generic PPE is insufficient for transdermal nitroaromatics. The following matrix outlines the required protective gear and the mechanistic rationale for each choice.

Table 2: Mechanistic PPE Requirements

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile gloves (Outer layer > 8 mil thickness).Nitroaromatics can permeate thin latex or standard nitrile barriers. Double gloving prevents transdermal lipid-soluble absorption[3].
Eye Protection Snug-fitting, indirect-vented chemical splash goggles.Hydrochloride salts cause severe, immediate corneal damage upon contact. Goggles prevent micro-dust ingress[4].
Respiratory NIOSH-approved P100 half-face respirator (or PAPR for bulk handling).Standard surgical masks do not block fine hydrochloride salt particulates. P100 filters block 99.97% of aerosolized dust[5].
Body Protection Flame-resistant Nomex lab coat or disposable Tyvek suit.Prevents the accumulation of toxic, lipophilic dust on personal clothing, eliminating secondary exposure risks[6].

Standard Operating Procedure: Handling & Weighing Workflow

Because amine hydrochloride salts are prone to electrostatic charging, standard weighing procedures often result in the powder "jumping" off the spatula, creating an invisible, toxic aerosol cloud[7]. Follow this self-validating workflow to eliminate exposure.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operational with a verified face velocity of 80–100 FPM.

  • Clear the hood of all unnecessary clutter to ensure laminar airflow.

  • Place an anti-static mat inside the hood and activate a static eliminator (ionizer) near the balance. Causality: Neutralizing the ambient static charge prevents the hydrochloride salt from aerosolizing during transfer.

Step 2: Weighing Protocol

  • Don all PPE specified in Table 2.

  • Place a conductive, anti-static weigh boat onto the analytical balance and tare.

  • Using a grounded micro-spatula, carefully transfer the required mass of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride. Keep the source bottle as close to the weigh boat as possible to minimize the transfer distance.

  • Immediately recap the source bottle and seal it with Parafilm.

Step 3: Transfer and Dissolution

  • Do not pour the dry powder directly into the reaction vessel, as this generates dust.

  • Instead, place a funnel into the neck of your reaction flask.

  • Hold the weigh boat over the funnel and use a pipette to wash the powder into the flask using your pre-chilled reaction solvent (e.g., anhydrous DMF or DCM).

  • Causality: Wet-transferring the compound locks the particulates into the liquid phase, completely eliminating the inhalation hazard.

Emergency Spill Response & Decontamination Plan

In the event of a spill, dry sweeping is strictly prohibited, as it will instantly aerosolize the toxic dust, endangering the entire laboratory[8].

Step 1: Isolation and Containment

  • Immediately alert personnel in the vicinity and evacuate the immediate area.

  • If the spill is outside a fume hood, ensure your P100 respirator is securely fitted before approaching.

Step 2: Chemical Neutralization and Wet-Wiping

  • Gently cover the spilled powder with absorbent laboratory pads.

  • Carefully pour a suitable solvent (e.g., Isopropanol or Ethanol) over the pads to dampen them. Causality: The alcohol dissolves the lipophilic nitroaromatic free base, preventing it from becoming airborne.

  • Wipe the area from the outside in, consolidating the spill.

  • Perform a secondary wipe using a solution of mild soap and warm water. Causality: While the alcohol removes the organic nitroaromatic component, the soapy water is required to dissolve and remove any residual water-soluble hydrochloride salts[8].

Step 3: Waste Consolidation

  • Place all contaminated pads, wipes, and the outer layer of your gloves into a heavy-duty, sealable hazardous waste bag.

Disposal and Waste Management Plan

Nitroaromatic compounds are highly recalcitrant to standard environmental degradation and pose a severe threat to aquatic ecosystems[2].

  • Segregation: Never mix nitroaromatic waste with strong oxidizing agents, reducing agents, or concentrated bases, as this can trigger exothermic decomposition[5].

  • Labeling: Clearly label the waste container as "Hazardous Organic Solid Waste - Contains Halogenated Nitroaromatics."

  • Destruction: The waste must be routed for high-temperature thermal destruction (incineration) by a certified hazardous waste contractor. Do not pour aqueous washes down the drain under any circumstances.

Operational Workflow Visualization

G Start 4-Nitro-indenamine HCl Handling Protocol Hood 1. Containment Use Chemical Fume Hood Start->Hood PPE 2. PPE Verification Double Nitrile, P100, Goggles Hood->PPE Action 3. Execution Wet-Transfer Weighing PPE->Action Spill Spill Detected? Action->Spill Decon Emergency Response Solvent Wet-Wipe & Isolate Spill->Decon Yes Success Safe Dissolution & Reaction Setup Spill->Success No Waste Hazardous Waste Incineration Protocol Decon->Waste Success->Waste Post-Reaction

Workflow for the safe handling and spill response of 4-Nitro-indenamine HCl.

References

  • SAFETY DATA SHEET - 1,3-Dimethyl-5-aminoadamantane hydrochloride , Fisher Scientific.[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines , ACS Publications.[Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review , MDPI.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
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